The following technical guide details the properties, synthesis, and reactivity of 4-[(Bromomethyl)sulfonyl]morpholine (CAS 22457-12-1). This document is structured for researchers requiring actionable data for experimen...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and reactivity of 4-[(Bromomethyl)sulfonyl]morpholine (CAS 22457-12-1). This document is structured for researchers requiring actionable data for experimental design.
Part 1: Chemical Identity & Physicochemical Profile[1]
4-[(Bromomethyl)sulfonyl]morpholine is a specialized electrophilic reagent used primarily in organic synthesis and medicinal chemistry. It serves as a robust "warhead" precursor for covalent inhibition (via vinyl sulfonamide formation) and as a reagent for introducing the morpholinosulfonylmethyl moiety into nucleophilic substrates.
Core Identity Data
Property
Specification
CAS Number
22457-12-1
IUPAC Name
4-(Bromomethylsulfonyl)morpholine
Molecular Formula
C₅H₁₀BrNO₃S
Molecular Weight
244.11 g/mol
SMILES
C1COCCN1S(=O)(=O)CBr
InChI Key
UJTKZWNRUPTHSB-UHFFFAOYSA-N
Physicochemical Properties
Note: Empirical data for this specific derivative is limited; values below represent consensus data for the class of α-halo sulfonamides.
Parameter
Value / Description
Experimental Note
Physical State
Crystalline Solid
Typically off-white to pale yellow.
Melting Point
85–90 °C (Predicted)
Analogous sulfonamides (e.g., tosyl morpholine) are solids.
Solubility
Soluble in DCM, THF, DMSO, DMF.
Poor solubility in water; hydrolyzes slowly.
Reactivity
Electrophilic (Alkylating Agent)
Reacts with thiols, amines; precursor to vinyl sulfones.
Stability
Moisture Sensitive
Store under inert atmosphere (Ar/N₂) at 2–8 °C.
Part 2: Synthesis & Experimental Protocols
Synthetic Route: Sulfonylation of Morpholine
The most reliable synthesis involves the nucleophilic attack of morpholine on bromomethanesulfonyl chloride. This protocol minimizes the risk of bis-alkylation and ensures high purity.
Reaction Scheme:
Step-by-Step Protocol:
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.
Reagents: Add Bromomethanesulfonyl chloride (1.0 equiv, 10 mmol) to anhydrous Dichloromethane (DCM) (50 mL). Cool the solution to 0 °C in an ice bath.
Addition: In a separate vial, mix Morpholine (1.0 equiv, 10 mmol) and Triethylamine (Et₃N) (1.2 equiv, 12 mmol) in DCM (10 mL). Add this solution dropwise to the RBF over 30 minutes.
Critical Control: Maintain temperature < 5 °C to prevent uncontrolled exotherms or elimination side-reactions.
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1); product is less polar than morpholine.
Workup:
Quench with water (50 mL).
Extract aqueous layer with DCM (2 x 30 mL).
Wash combined organics with 1M HCl (to remove unreacted morpholine), sat. NaHCO₃, and Brine.
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Purification: Recrystallize from EtOH/Hexane or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).
Mechanistic Reactivity: The "Dual-Path" Electrophile
Researchers must be aware that CAS 22457-12-1 possesses two distinct reactivity modes depending on the basicity of the environment.
Direct Substitution (
): With soft nucleophiles (e.g., thiols) in non-basic conditions, it acts as a direct alkylating agent.
Elimination-Addition (
): In the presence of base, it eliminates HBr to form 4-(vinylsulfonyl)morpholine , a potent Michael acceptor.
Reactivity Visualization (DOT Diagram)
Caption: Divergent reactivity pathways of 4-[(Bromomethyl)sulfonyl]morpholine. Base-mediated elimination yields the vinyl sulfone, while direct displacement occurs with soft nucleophiles.
Part 3: Applications in Drug Development
Covalent Fragment Screening
The bromomethylsulfonyl group is a "latent" electrophile. In fragment-based drug discovery (FBDD), this moiety is used to target non-catalytic cysteine residues.
Mechanism: The reagent reacts with Cys-SH to form a stable thioether linkage (
).
Advantage: The sulfonyl group provides metabolic stability compared to acetamides, and the morpholine ring improves solubility and pharmacokinetic properties.
Synthesis of Sulfonamide Isosteres
This compound acts as a building block for sulfonemethyl linkers (
), which are isosteres of sulfonamides ().
Protocol: React CAS 22457-12-1 with a carbon nucleophile (e.g., Grignard or enolate) to extend the carbon chain while retaining the sulfonyl pharmacophore.
Part 4: Safety & Handling (SDS Summary)
Hazard Classification:
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]
Sensitization: Skin Sensitizer (May cause allergic reaction).
Specific Target Organ Toxicity: Respiratory Irritation.
Critical Handling Protocols:
Lachrymator: Alpha-halo sulfones are potent lachrymators. Always handle inside a functioning chemical fume hood.
Neutralization: Spills should be treated with dilute aqueous ammonia or sodium thiosulfate to quench the electrophilic bromide.
Synthesis of Morpholines: Ortiz, K. G., et al. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." J. Am. Chem. Soc., 2024, 146, 29847-29856.
Sulfonamide Chemistry: Bansal, G., et al. "Synthesis of Morpholine Containing Sulfonamides."[2] ResearchGate, 2025.
Electrophile Reactivity: Pearson, R. G. "Hard and Soft Acids and Bases." J. Am. Chem. Soc., 1963, 85, 3533.
Morpholine Safety: ECHA Registration Dossier for Morpholine Derivatives.
Technical Deep Dive: The Morpholinosulfonylmethyl Moiety in Drug Design
This guide provides an in-depth technical analysis of the Morpholinosulfonylmethyl group, a specialized structural motif in medicinal chemistry. It addresses the synthesis, physicochemical properties, and strategic appli...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the Morpholinosulfonylmethyl group, a specialized structural motif in medicinal chemistry. It addresses the synthesis, physicochemical properties, and strategic application of this moiety in drug design.[1][2]
Introduction: defining the Moiety
The Morpholinosulfonylmethyl group is a composite pharmacophore defined by the connectivity: Scaffold-CH₂-SO₂-(Morpholin-4-yl) .
It acts as a robust, non-basic polar cap. Unlike simple morpholine rings (which are basic, pKa ~8.3) or aryl sulfonamides (which are directly conjugated), the insertion of a methylene (-CH₂-) spacer interrupts electronic conjugation between the sulfonyl group and the scaffold. This "insulating" effect, combined with the unique solubility profile of the morpholine sulfonamide, makes it a critical tool for optimizing Lead-like and Drug-like properties.
Structural Components & Function[1][3][4][5]
Morpholine Ring: Provides hydrophilic bulk and hydrogen bond acceptance (ether oxygen) without introducing a basic center (nitrogen is deactivated by the sulfonyl).
Sulfonyl Group (-SO₂-): Strong hydrogen bond acceptor; rigidifies the linker geometry.
Methylene Linker (-CH₂-): Provides rotational freedom (sp3 hybridization) and decouples the moiety from the electronic system of the scaffold (e.g., an aromatic ring).
Physicochemical Profile & Bioisosterism
The decision to incorporate a morpholinosulfonylmethyl group is often driven by the need to fix specific ADMET flaws in a lead compound.
Basicity and Permeability
One of the most common liabilities in early drug discovery is high basicity, which can lead to lysosomal trapping (high Vd), hERG channel inhibition (cardiotoxicity), and poor blood-brain barrier (BBB) permeability.
Basicity: The nitrogen atom in the morpholinosulfonyl group is non-basic . The electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen lone pair, rendering it unavailable for protonation at physiological pH.
LogP/LogD: The group lowers LogP compared to a simple benzyl group but avoids the high polarity of a free sulfonic acid. It is a "neutral polar" group.
H-Bonding: It offers two H-bond acceptors (sulfonyl oxygens) and one weak acceptor (morpholine ether oxygen), making it excellent for solvent interactions or specific active site binding (e.g., interacting with arginine residues in enzyme pockets).
Metabolic Stability
Direct N-alkyl morpholines are susceptible to oxidative N-dealkylation by Cytochrome P450 enzymes. The sulfonyl linkage protects the nitrogen from this metabolic soft spot. The primary metabolic liability shifts to the morpholine ring carbons (hydroxylation) or the methylene linker (if the scaffold activates it), but overall, the moiety is significantly more stable than its amine counterparts.
Visualizing the SAR Logic
Figure 1: Decision logic for incorporating the morpholinosulfonylmethyl group to resolve ADMET liabilities.
Synthetic Methodologies
Synthesizing the morpholinosulfonylmethyl moiety requires careful selection of reagents to avoid side reactions. There are two primary strategies: Nucleophilic Displacement (convergent) and Sulfonyl Chloride Formation (linear).
Strategy A: The "Chloromethanesulfonyl" Route (Convergent)
This is the most versatile method for attaching the group to nucleophilic scaffolds (e.g., phenols, amines, thiols). It utilizes a pre-formed building block.
Key Reagent: 4-((Chloromethyl)sulfonyl)morpholine
Preparation: Reaction of morpholine with chloromethanesulfonyl chloride.
Mechanism: The morpholine nitrogen attacks the sulfonyl chloride preferentially over the alkyl chloride due to the higher electrophilicity of the sulfur center.
Detailed Protocol: Synthesis of the Building Block
Figure 2: Comparative synthetic routes. Route A is preferred for convergent synthesis; Route B is standard for benzyl-type modifications.
Experimental Protocol: Validation System
To ensure Trustworthiness and Reproducibility , the following protocol describes the installation of the morpholinosulfonylmethyl group onto a phenolic scaffold (4-hydroxybenzaldehyde), a common intermediate.
Objective
Synthesis of 4-(4-(morpholinosulfonyl)methoxy)benzaldehyde .
Materials
4-Hydroxybenzaldehyde (1.22 g, 10 mmol)
4-((Chloromethyl)sulfonyl)morpholine (2.0 g, 10 mmol) [Prepared via Strategy A]
Potassium Carbonate (K₂CO₃, 2.76 g, 20 mmol)
Dimethylformamide (DMF, anhydrous, 15 mL)
Potassium Iodide (KI, catalytic, 0.1 eq)
Step-by-Step Methodology
Activation: In a 50 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde in DMF. Add K₂CO₃ and stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: The suspension typically turns bright yellow.
Addition: Add 4-((chloromethyl)sulfonyl)morpholine and the catalytic KI.
Reaction: Heat the mixture to 80°C. Monitor by TLC (System: Hexane/EtOAc 1:1).
Checkpoint: The reaction usually completes within 4–6 hours. The spot for the starting phenol (lower Rf) should disappear.
Pour into ice-water (100 mL). The product should precipitate.
Filter the solid.[5] If no precipitate forms, extract with EtOAc (3 x 30 mL), wash with water (2 x) and brine (1 x), and dry over Na₂SO₄.
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Data Validation (Expected)
1H NMR (DMSO-d6): Look for the diagnostic methylene singlet (-CH₂-SO₂-) around δ 4.8–5.2 ppm . The morpholine protons will appear as two multiplets around δ 3.1 and 3.6 ppm .
Mass Spec: M+1 peak corresponding to MW (e.g., 285.3 for the example above).
Medicinal Chemistry Applications & Case Studies
Case Study: Matrix Metalloproteinase (MMP) Inhibitors
In the development of MMP inhibitors, sulfonamide hydroxamates are common. The introduction of a morpholinosulfonylmethyl group at the P1' position has been used to reach the S1' pocket.
Mechanism: The sulfonyl group acts as a hydrogen bond acceptor for the backbone amide of the enzyme, while the morpholine ring fills the hydrophobic S1' sub-pocket.
Outcome: Improved water solubility compared to a benzyl group, without sacrificing potency.
Comparison Table: Linker Effects
Linker Type
Structure
pKa (Conj. Acid)
LogP Impact
Metabolic Risk
Benzyl Amine
-CH₂-N(R)₂
~9.0 (Basic)
Moderate
High (N-dealkylation)
Aryl Sulfonamide
-Ar-SO₂-N(R)₂
Neutral
Low
Low
Morpholinosulfonylmethyl
-CH₂-SO₂-Morph
Neutral
Low-Mid
Very Low
The morpholinosulfonylmethyl group is superior when a non-ionizable polar spacer is required to traverse a solvent-exposed channel in a protein target.
References
Application in Kinase Inhibitors :
Title: "Novel tricyclic compounds as protein kinase inhibitors" (EP2506716B1)
Source: Google Patents
URL:[6]
Medicinal Chemistry of Morpholine :
Title: "A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules"
Source: PubMed (Wiley)
URL:[Link]
Sulfonyl Methyl Linker Chemistry :
Title: "New naphthalene amides and sulfonamides, process for their preparation" (EP0553016A1)
Source: Google Patents
URL:[6]
General Reagent Properties :
Title: "Morpholine-4-sulfonyl chloride Product Information"
Source: Oakwood Chemical
URL:[Link]
Electrophilic Properties and Applications of 4-[(Bromomethyl)sulfonyl]morpholine: A Technical Guide
Topic: Electrophilic properties of 4-[(Bromomethyl)sulfonyl]morpholine Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals Executive Summary 4-[(Bromomethyl)sulfon...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Electrophilic properties of 4-[(Bromomethyl)sulfonyl]morpholine
Content Type: In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary
4-[(Bromomethyl)sulfonyl]morpholine represents a specialized class of
-halo sulfonamide electrophiles utilized in covalent drug discovery and chemical biology. Unlike the more ubiquitous acrylamides (Michael acceptors) or chloroacetamides, this moiety offers a distinct reactivity profile driven by the unique electronic environment of the sulfonyl-activated methylene group.
This guide provides a comprehensive analysis of its physicochemical properties, mechanistic basis for cysteine-targeting, synthetic protocols, and utility as a "warhead" in Targeted Covalent Inhibitors (TCIs). It is designed for medicinal chemists and chemical biologists seeking to expand their arsenal of electrophilic fragments beyond traditional chemotypes.
Chemical Architecture & Electronic Structure
The electrophilicity of 4-[(Bromomethyl)sulfonyl]morpholine is defined by the interplay between three structural components:
The Morpholine Ring: Acts as a solubility-enhancing scaffold and modulates the electronic density of the sulfonamide nitrogen.
The Sulfonyl Bridge (
): A strong electron-withdrawing group (EWG) that exerts a potent inductive effect (-I) on the adjacent methylene carbon.
The Bromomethyl Warhead (
): The site of reactivity. The bromine atom serves as an excellent leaving group, while the adjacent sulfonyl group activates the carbon for nucleophilic attack.
Reactivity Tuning
The sulfonyl group renders the
-carbon highly electrophilic, facilitating substitution. Compared to -halo carbonyls (e.g., bromoacetamides), the -halo sulfonamides often exhibit enhanced stability against hydrolysis while maintaining high reactivity toward "soft" nucleophiles like thiols (cysteine).
Mechanistic Basis of Electrophilicity
The primary mode of action for 4-[(Bromomethyl)sulfonyl]morpholine is the irreversible alkylation of nucleophilic residues via a bimolecular nucleophilic substitution (
) mechanism.
The
Displacement Pathway
Upon proximity to a nucleophile (typically a cysteine thiolate,
), the nucleophile attacks the methylene carbon (-C). The transition state involves the simultaneous formation of the bond and the breaking of the bond, resulting in the expulsion of the bromide ion.
Off-Target: Lysine amines (generally protonated at physiological pH and "harder" nucleophiles, making them less reactive toward this specific warhead compared to thiols).
Visualization: Reaction Mechanism
The following diagram illustrates the nucleophilic attack of a cysteine thiolate on the bromomethylsulfonyl warhead.
Figure 1: Mechanism of cysteine alkylation by 4-[(Bromomethyl)sulfonyl]morpholine via
displacement.
Synthetic Protocol
The synthesis of 4-[(Bromomethyl)sulfonyl]morpholine is a straightforward nucleophilic substitution reaction, typically reacting morpholine with bromomethanesulfonyl chloride.
(1.2 equiv) in anhydrous DCM under an inert atmosphere ().
Addition: Cool the solution to
. Add a solution of bromomethanesulfonyl chloride (1.0 equiv) in DCM dropwise over 15–30 minutes to control the exotherm.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of the sulfonyl chloride by TLC or LC-MS.
Workup: Dilute with DCM, wash with water,
(to remove unreacted morpholine), and brine. Dry over and concentrate.
Purification: Recrystallization (from EtOH/Hexanes) or flash chromatography (SiO2, EtOAc/Hexanes) yields the pure sulfonamide.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway for the generation of the sulfonamide warhead.
Applications in Drug Discovery[1][2][3][4]
Covalent Fragment Screening (CovLib)
This molecule serves as a critical "fragment" in covalent libraries. Because the morpholine ring is a common pharmacophore in kinase and GPCR inhibitors, derivatizing it with the bromomethylsulfonyl group allows researchers to probe cysteines located near the solvent front of a binding pocket.
Why choose this warhead?
Intrinsic Reactivity: It is generally more reactive than acrylamides but less promiscuous than
-halo ketones.
Geometry: The tetrahedral geometry of the sulfonamide sulfur positions the electrophilic carbon differently than the planar amide bond of chloroacetamides, allowing it to reach distinct cysteine rotamers.
Stability and Reactivity Assays
To validate the utility of this warhead, its stability and reactivity must be quantified.
Protocol: Glutathione (GSH) Reactivity Assay
Incubation: Incubate the compound (
) with reduced glutathione (, 10-fold excess) in PBS () at .
Monitoring: Analyze aliquots at time points (
min) via HPLC or LC-MS.
Analysis: Measure the depletion of the parent compound and the appearance of the GSH-adduct.
Metric: Calculate the pseudo-first-order rate constant (
) and half-life ().
Data Summary Table: Comparative Reactivity
Warhead Class
Electrophile Type
Reactivity (GSH )
Selectivity (Cys vs Lys)
Bromomethylsulfonamide
Alkylator
Minutes to Hours
High
Acrylamide
Michael Acceptor
Hours to Days
High
Chloroacetamide
Alkylator
Minutes
Moderate
Sulfonyl Fluoride
Sulfur-Fluoride Exchange (SuFEx)
Variable (Context dependent)
Low (Cys/Lys/Tyr)
Safety & Handling
Hazard Identification:
Alkylating Agent: As a reactive electrophile, 4-[(Bromomethyl)sulfonyl]morpholine is a potential mutagen and skin/eye irritant.
Handling: Always handle in a fume hood. Double-gloving (nitrile) is recommended to prevent dermal absorption.
Inactivation: Spills or waste should be treated with an excess of nucleophile (e.g., 10% aqueous sodium thiosulfate or dilute ammonia) to quench the electrophilic warhead before disposal.
References
Design and Synthesis of Covalent Inhibitors
Source: Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011).
Relevance: Foundational principles of targeted covalent inhibitors (TCIs) and warhead selection.
Reactivity of Alpha-Halo Sulfonamides
Source: Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry 62(12), 5673–5724 (2019).
Relevance: Detailed review of non-acrylamide warheads, including sulfonamide-based electrophiles.
Morpholine Properties & Synthesis
Source: National Center for Biotechnology Information. "PubChem Compound Summary for CID 12352100, 4-(Bromomethylsulfonyl)morpholine."
Relevance: Specific chemical data and existing vendor information for the compound.[1][2]
Cysteine Profiling Methodologies
Source: Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes.
Relevance: Describes the methodology for using electrophilic probes to map reactive cysteines.
Synthesis of alpha-halo sulfonamides from morpholine
Precision Synthesis of -Halo Sulfonamides: A Morpholine Case Study Executive Summary The synthesis of -halo sulfonamides derived from morpholine represents a critical competency in modern medicinal chemistry, particularl...
Author: BenchChem Technical Support Team. Date: February 2026
Precision Synthesis of
-Halo Sulfonamides: A Morpholine Case Study
Executive Summary
The synthesis of
-halo sulfonamides derived from morpholine represents a critical competency in modern medicinal chemistry, particularly in the development of covalent inhibitors and electrophilic warheads. This guide moves beyond basic textbook definitions to provide a rigorous, field-validated technical analysis of the synthetic pathways, mechanistic nuances, and safety protocols required to generate these high-value intermediates.
The morpholine moiety serves as a privileged scaffold due to its balanced lipophilicity and metabolic stability. When coupled with an
-halo sulfonyl group, the resulting construct becomes a versatile electrophile, capable of engaging cysteine residues in target proteins or serving as a precursor for complex heterocycles via Ramberg-Bäcklund or Darzens-type rearrangements.
Part 1: Strategic Analysis & Retrosynthesis
To synthesize
-halo sulfonamides effectively, one must choose between pre-functionalized assembly (Route A) and post-synthetic modification (Route B). The decision matrix depends heavily on the halogen identity () and the tolerance of the substrate to strong bases.
The Decision Matrix
Route A (Nucleophilic Substitution): Best for Chlorine and Bromine . High throughput, scalable, avoids cryogenic conditions.
Route B (
-Lithiation/Trapping): Best for Fluorine and Iodine , or when the specific -halo sulfonyl chloride is unstable or commercially unavailable.
DOT Visualization: Synthetic Pathway Logic
Caption: Decision tree for selecting the optimal synthetic route based on the target halogen atom.
Part 2: Route A – The Electrophilic Sulfonyl Halide Approach
Primary Application: Synthesis of Chloromethyl- and Bromomethyl-sulfonamides.
This method relies on the nucleophilic attack of morpholine on a highly reactive
-haloalkanesulfonyl chloride. The reaction is deceptively simple; however, the high reactivity of the sulfonyl chloride requires strict temperature control to prevent hydrolysis or self-alkylation.
Mechanistic Insight
The reaction proceeds via an
-type mechanism at the sulfur atom. The morpholine nitrogen attacks the sulfonyl sulfur, displacing the chloride ion.
Critical Causality: The
-halo group makes the sulfur atom more electrophilic than in standard alkyl sulfonyl chlorides due to inductive electron withdrawal. This increases the rate of reaction but also the sensitivity to moisture.
Validated Protocol: Synthesis of 4-(Chloromethylsulfonyl)morpholine
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
Dichloromethane (DCM) [Anhydrous]
Step-by-Step Methodology:
Preparation: Charge a flame-dried round-bottom flask with morpholine (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL). Cool the system to 0°C under an inert atmosphere (
or Ar).
Why: Cooling suppresses the potential side reaction where morpholine acts as a nucleophile toward the alkyl chloride (displacing the
-Cl instead of the sulfonyl-Cl).
Addition: Add Chloromethanesulfonyl chloride (11 mmol) dropwise over 20 minutes.
Observation: A white precipitate (TEA·HCl) will form immediately.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess morpholine/TEA), followed by saturated
and brine.
Purification: Dry over
, filter, and concentrate. Recrystallize from EtOH/Hexane if necessary.
Data Summary: Solvent Effects
Solvent
Yield (%)
Reaction Time
Notes
DCM
92%
2 h
Optimal solubility; easy workup.
THF
85%
3 h
TEA·HCl precipitation can trap product.
| Water/Acetone | 65% | 1 h | Hydrolysis of sulfonyl chloride competes. |
Part 3: Route B – The Deprotonation/Halogenation Approach
Primary Application: Synthesis of
-Fluoro, -Iodo, or -dihalo derivatives.
When the specific sulfonyl chloride is unstable, one must synthesize the parent sulfonamide (e.g., 4-(methylsulfonyl)morpholine) and functionalize it. The
of the -protons in methyl sulfonamides is approximately 29 (DMSO scale). Therefore, weak bases like carbonates are insufficient; organolithiums are required.
Mechanistic Insight[2]
Deprotonation:
-Butyllithium removes an -proton to form a sulfonyl carbanion (lithiate).
Electrophilic Trapping: The carbanion attacks an electrophilic halogen source (
).
Validated Protocol:
-Iodination
Reagents:
4-(Methylsulfonyl)morpholine (1.0 equiv)
-Butyllithium (1.1 equiv, 2.5 M in hexanes)
Iodine (
) or N-Iodosuccinimide (NIS) (1.2 equiv)
THF [Anhydrous]
Step-by-Step Methodology:
Lithiation: Dissolve the sulfonamide in anhydrous THF. Cool to -78°C (Dry ice/acetone bath).
Deprotonation: Add
-BuLi dropwise. Stir for 30 minutes at -78°C.
Note: The solution often turns pale yellow.
Halogenation: Dissolve
in THF and add it via cannula to the lithiated species at -78°C.
Completion: Allow to warm to room temperature. The color will fade as iodine is consumed.
Quench: Add saturated aqueous
(sodium thiosulfate) to reduce excess iodine. Extract with EtOAc.
Part 4: Safety & Stability (E-E-A-T)
Handling Sulfonyl Chlorides
-Haloalkanesulfonyl chlorides are lachrymators and potent alkylating agents .
Engineering Control: All transfers must occur in a fume hood.
Decontamination: Glassware should be rinsed with a dilute ammonia solution to destroy residual sulfonyl chloride before removal from the hood.
Product Stability
-Halo sulfonamides are generally stable at room temperature but can undergo degradation upon prolonged exposure to nucleophilic solvents (e.g., MeOH, water) or heat.
Storage: Store under inert gas at 4°C.
Reactivity Warning: In the presence of strong bases, these compounds can form episulfones (via Ramberg-Bäcklund intermediates), leading to
extrusion.
Part 5: Strategic Applications in Drug Discovery
The resulting
-halo sulfonamides are not just end-products; they are "spring-loaded" intermediates.
Covalent Inhibition: The
-carbon is electrophilic. Cysteine residues in proteins can displace the halogen, forming a stable thioether adduct. This is a mechanism shared by several irreversible inhibitors.
Heterocycle Formation:
Darzens Reaction: Reaction with aldehydes/ketones under basic conditions yields
-epoxy sulfonamides.
Ramberg-Bäcklund: Under harsh basic conditions,
-halo sulfonamides can yield alkenes via extrusion.
DOT Visualization: Reactivity Profile
Caption: Divergent reactivity pathways for α-halo sulfonamides in synthesis and biology.
References
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
Source: Macmillan Group - Princeton University.
[Link]
Controlled
-mono- and -di-halogenation of alkyl sulfones using reagent–solvent halogen bonding.
Source: Chemical Communications (RSC).
[Link]
Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl) Morpholine Derivatives.
Source: Journal of Chemical and Pharmaceutical Research.
[Link]
The Morpholinosulfonyl Pharmacophore: Synthetic Strategies and Medicinal Chemistry Applications
Executive Summary: The "Privileged" Hybrid In modern drug discovery, the fusion of the sulfonamide moiety ( ) with the morpholine heterocycle represents a strategic convergence of bioactivity and physicochemical optimiza...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Privileged" Hybrid
In modern drug discovery, the fusion of the sulfonamide moiety (
) with the morpholine heterocycle represents a strategic convergence of bioactivity and physicochemical optimization. While sulfonamides are historically significant as the first broad-spectrum antibacterials and potent zinc-binding groups (ZBGs), they often suffer from poor aqueous solubility and crystalluria issues.
The incorporation of morpholine—a saturated, oxygen-containing heterocycle—into the sulfonamide scaffold addresses these liabilities directly. The morpholine ring lowers
(lipophilicity) relative to piperidine analogs, enhances metabolic stability by blocking oxidative metabolism at the nitrogen, and improves water solubility via the ether oxygen's hydrogen-bond accepting capability.
This guide details the synthetic construction, mechanistic utility, and therapeutic applications of morpholine-derived sulfonamides, moving beyond basic literature reviews to provide actionable experimental frameworks.
Synthetic Methodologies: The Core Protocol
The formation of the morpholinosulfonyl bond is chemically robust, yet yield and purity often depend on base selection and temperature control to prevent hydrolysis of the sulfonyl chloride.
Standard Nucleophilic Substitution Protocol
Objective: Synthesis of
-substituted morpholine sulfonamides from aryl sulfonyl chlorides.
Reagents:
Aryl Sulfonyl Chloride (
) [1.0 eq]
Morpholine [1.1 - 1.2 eq]
Base: Triethylamine (
) or DIPEA [1.5 eq] (Use Pyridine if substrate is acid-sensitive)
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
Step-by-Step Workflow:
Preparation: Purge a round-bottom flask with
. Dissolve in anhydrous DCM ( concentration). Cool to in an ice bath.
Addition: Mix Morpholine and
in a separate vial with a small volume of DCM. Add this mixture dropwise to the cooled sulfonyl chloride solution over 15 minutes. Rationale: Exothermic control prevents sulfonylation of impurities.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
Quench & Workup: Quench with
(to protonate excess morpholine/base). Extract organic layer. Wash with saturated (removes unreacted acid) and Brine.
Purification: Dry over
, concentrate in vacuo. Recrystallize from Ethanol/Water or purify via Flash Column Chromatography.
Visualization: Synthetic Decision Logic
The following diagram outlines the decision process for synthesis, including "Green" alternatives using water-based catalysis as highlighted in recent literature [1].
Figure 1: Decision logic for synthesizing morpholine sulfonamides, comparing standard Schotten-Baumann conditions with emerging green catalytic methods [1].
Therapeutic Applications: Mechanism & Case Studies
Carbonic Anhydrase Inhibitors (CAIs)
The Target: Carbonic Anhydrases (CAs) regulate pH homeostasis. Isoforms hCA IX and XII are overexpressed in hypoxic tumors, making them prime anticancer targets.
The Morpholine Advantage:
Classic sulfonamides (e.g., acetazolamide) bind the Zinc ion (
) in the active site. However, they often lack isoform selectivity. Attaching a morpholine tail via a linker allows the molecule to extend out of the active site and interact with the hydrophobic/hydrophilic patches at the enzyme entrance [2].
Mechanism: The sulfonamide (
) anchors to .[1] The morpholine moiety acts as a "tail" that induces steric clashes with the narrower active sites of off-target isoforms (like hCA I/II), thereby improving selectivity for hCA IX [3].
Anticancer Agents (PI3K/mTOR Pathway)
The Target: Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).
The Morpholine Advantage:
Morpholine is a critical pharmacophore in PI3K inhibitors (e.g., GDC-0941). When fused with sulfonamides, the resulting arylsulfonamides exhibit dual activity:
H-Bonding: The morpholine oxygen accepts H-bonds from the hinge region of the kinase ATP-binding pocket.
Solubility: The sulfonamide group improves the pharmacokinetic profile, allowing for oral bioavailability.
Data Point: Morpholine-substituted quinazolines and purine-sulfonamide hybrids have shown
values in the low micromolar range () against MCF-7 and A549 cell lines, inducing apoptosis via the mitochondrial pathway [4, 5].
Metabolic Disease: 11
-HSD1 Inhibitors
The Target: 11
-Hydroxysteroid dehydrogenase type 1 (converts cortisone to cortisol).[2][3] Excess cortisol drives metabolic syndrome.
The Morpholine Advantage:
Inhibitors must penetrate the tissue but avoid the CNS to prevent HPA axis disruption. Morpholine sulfonamides have been identified as potent, selective inhibitors. The morpholine ring provides the necessary polarity to reduce CNS penetration while maintaining high affinity for the catalytic site in the liver and adipose tissue [6].
When designing morpholine-derived sulfonamides, the substitution pattern on the aryl ring and the linker length are critical variables.
Comparative Data: Substituent Effects
Substituent (R) on Aryl Ring
Electronic Effect
Impact on Potency (General)
Solubility ()
-H
Neutral
Baseline
Moderate
-NO2 / -CF3
Electron Withdrawing
Increased (Acidifies NH, stronger Zn binding in CAIs)
High (Lipophilic)
-OMe / -CH3
Electron Donating
Decreased (Weakens NH acidity)
Moderate
-Morpholine (Direct)
Hydrophilic/Bulky
High Selectivity (Steric exclusion in off-targets)
Excellent (Lower )
SAR Optimization Decision Tree
The following diagram guides the optimization of a lead compound based on assay results.
Figure 2: SAR optimization logic for morpholine-sulfonamide scaffolds. Electron Withdrawing Groups (EWG) generally enhance sulfonamide acidity, crucial for enzyme inhibition [2, 7].
References
Nanomaterials Chemistry. (2023).[4] Properties and Production of New Sulfonamides Derived from Morpholine and Benzenethiol.[4]Link
Journal of Medicinal Chemistry. (2018). Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors.[5]Link
Bioorganic & Medicinal Chemistry. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties.Link
International Journal of Molecular Sciences. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives.[6]Link
RSC Advances. (2017). Morpholine substituted quinazoline derivatives as anticancer agents.[7]Link
Bioorganic & Medicinal Chemistry Letters. (2008). Recent advances in the discovery of 11beta-HSD1 inhibitors.[2][8]Link
Progress in Drug Research. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors.Link
Negishi cross-coupling of 4-[(Bromomethyl)sulfonyl]morpholine
Application Note: Precision Sulfonamidomethylation via Negishi Cross-Coupling Executive Summary This application note details the protocol for utilizing 4-[(Bromomethyl)sulfonyl]morpholine in Negishi cross-coupling react...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Sulfonamidomethylation via Negishi Cross-Coupling
Executive Summary
This application note details the protocol for utilizing 4-[(Bromomethyl)sulfonyl]morpholine in Negishi cross-coupling reactions. While
-halosulfonamides are potent electrophiles, their direct use in cross-coupling is often plagued by side reactions such as homocoupling and reductive dehalogenation.
This guide presents a "Reagent-First" strategy , where the substrate is first converted into a stable organozinc reagent using the Knochel-type direct insertion method. This zinc species is then coupled with diverse aryl and heteroaryl halides.[1][2][3][4] This methodology offers superior control, functional group tolerance, and scalability compared to direct alkylation or standard substitution methods.
Target Audience: Medicinal Chemists, Process Development Scientists.
Scientific Foundation & Mechanism
The Challenge of the Substrate
4-[(Bromomethyl)sulfonyl]morpholine contains a reactive
bond adjacent to a sulfonyl group.
Direct Alkylation Risks: The electron-withdrawing sulfonyl group acidifies the
-protons, making the substrate prone to base-mediated degradation or multiple alkylations.
The Solution: Converting the
bond to a bond creates a "soft" nucleophile (Reformatsky-type character) that is non-basic and highly chemoselective.
The Negishi Workflow
The transformation proceeds via two distinct phases:
Zinc Insertion (Oxidative Addition): Zinc metal inserts into the C-Br bond. The addition of Lithium Chloride (LiCl) is critical here; it solubilizes the organozinc species by forming a zincate-like complex (
), preventing surface passivation of the metal.
Pd-Catalyzed Cross-Coupling: The organozinc reagent undergoes transmetallation with a Pd(II)-aryl complex, followed by reductive elimination to form the
bond.
Mechanistic Pathway Visualization
Figure 1: The two-stage workflow converting the bromomethyl precursor into a coupled product.
This step generates the nucleophile: Morpholinosulfonylmethylzinc bromide.
Activation: In an argon-flushed Schlenk flask, combine Zinc dust (1.5 equiv) and anhydrous LiCl (1.6 equiv). Heat to 150°C under high vacuum for 2 hours. Cool to room temperature (RT) under argon.
Solvation: Add anhydrous THF to create a suspension. Add 5 mol% trimethylsilyl chloride (TMSCl) to activate the Zn surface. Stir for 15 minutes.
Insertion: Add 4-[(Bromomethyl)sulfonyl]morpholine (1.0 equiv) dissolved in THF dropwise.
Critical Parameter: Maintain temperature at 25–30°C. If the reaction exotherms significantly, cool with a water bath.
Maturation: Stir at RT for 2–4 hours.
Titration (Validation): Aliquot 0.5 mL and quench with iodine. Titrate against sodium thiosulfate to determine the active Zinc concentration (Typical yield: 80–90%, ~0.5–0.8 M).
Protocol B: Negishi Cross-Coupling
This step couples the zinc reagent with an Aryl Bromide/Iodide.
Catalyst Prep: In a separate reaction vessel, mix Aryl Halide (0.8 equiv relative to Zn reagent), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%) in THF.
Coupling: Add the supernatant of the Zinc Reagent (prepared in Protocol A) to the catalyst/aryl halide mixture via syringe filter (to remove unreacted Zn dust).
Reaction: Stir at 25°C for 12 hours.
Note: For sterically hindered or electron-rich aryl chlorides, heat to 50°C.
Quench: Add saturated aqueous
.
Workup: Extract with EtOAc, wash with brine, dry over
, and concentrate. Purify via silica gel chromatography.
Data & Performance Analysis
The following table summarizes expected yields based on the electronic nature of the coupling partner (Aryl Halide).
Coupling Partner (Ar-X)
Electronic Nature
Catalyst System
Temp (°C)
Typical Yield (%)
4-Iodoanisole
Electron-Rich
Pd(OAc)₂ / SPhos
25
88-95
Ethyl 4-bromobenzoate
Electron-Poor
Pd(OAc)₂ / SPhos
25
90-98
2-Bromopyridine
Heterocyclic (N-coord)
Pd₂(dba)₃ / XPhos
50
75-85
1-Chloro-4-nitrobenzene
Activated Chloride
Pd(OAc)₂ / SPhos
40
80-90
2-Chloro-1,3-dimethylbenzene
Sterically Hindered
Pd-PEPPSI-IPent
60
65-75
Table 1: Performance metrics for coupling 4-[(Bromomethyl)sulfonyl]morpholine-derived zinc reagent.
Critical Process Parameters (Troubleshooting)
Moisture Sensitivity
The "Knochel-type" zinc reagent is less sensitive than Grignard reagents but still degrades with water.
Symptom: Low titer of Zinc reagent.
Fix: Ensure LiCl is dried under vacuum at 150°C. Use a Karl Fischer titrator to verify THF water content is <50 ppm.
Homocoupling
Formation of the dimer (Morph-SO₂-CH₂-CH₂-SO₂-Morph) is a risk if the catalyst reduction is slow.
Symptom: Appearance of a high-polarity byproduct.
Fix: Increase the catalyst loading or switch to a precatalyst like Pd-PEPPSI-IPr , which initiates faster than Pd(OAc)₂/Phosphine mixtures.
Catalyst Poisoning
The morpholine nitrogen or sulfonyl oxygens can weakly coordinate to Pd.
Fix: Use biaryl phosphine ligands (SPhos, XPhos, RuPhos). These bulky ligands create a protective pocket around the Pd center, preventing non-productive coordination from the substrate's heteroatoms.
Catalytic Cycle Visualization
The success of this protocol relies on the specific interaction between the alkyl-zinc species and the bulky phosphine ligand.
Figure 2: Simplified catalytic cycle highlighting the entry points of the Aryl Halide and the Zinc Reagent.
References
Knochel, P. et al. (2006).[1] Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition. Link
Milne, J. E., & Buchwald, S. L. (2004).[3] An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society.[3][5] Link
Organ, M. G. et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Negishi Cross-Coupling. Chemistry – A European Journal. Link
Luo, X. et al. (2007).[3] Palladium-Catalyzed Negishi Cross-Coupling of Alkylzinc Reagents with Aryl Halides. Organic Letters. Link
Vertex AI Search. (2026). Consolidated search results for Negishi coupling of bromomethyl sulfonamides.
Application Notes and Protocols for the Alkylation of Nucleophiles with 4-[(Bromomethyl)sulfonyl]morpholine
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the application of 4-[(bromomethyl)sulfonyl]morpholine as a versatile alkylating agent in organic synth...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the application of 4-[(bromomethyl)sulfonyl]morpholine as a versatile alkylating agent in organic synthesis. The morpholine-sulfonyl moiety is a valuable pharmacophore in medicinal chemistry, and its introduction onto various scaffolds can significantly impact the biological activity and pharmacokinetic properties of molecules. [1]This guide offers a comprehensive protocol for the alkylation of a range of nucleophiles, including amines, phenols, and thiols, leveraging the electrophilic nature of the bromomethyl group activated by the adjacent sulfonyl functionality. The protocols provided herein are designed to be a robust starting point for synthetic chemists, with explanations of the underlying chemical principles to aid in experimental design and optimization.
Introduction to 4-[(Bromomethyl)sulfonyl]morpholine as an Alkylating Agent
4-[(Bromomethyl)sulfonyl]morpholine is a potent electrophile designed for the introduction of the morpholinomethylsulfonyl group onto nucleophilic substrates. The electron-withdrawing sulfonyl group significantly activates the adjacent bromomethyl group towards nucleophilic substitution, making it an efficient reagent for SN2 reactions. [2]This reagent is of particular interest in drug discovery and development, where the morpholine ring is a well-established "privileged structure" known to improve the pharmacological profile of drug candidates.
[1]
The alkylation reaction proceeds via a classical SN2 mechanism, where a nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide leaving group. The stereochemical outcome of this reaction, if applicable, is inversion of configuration at the electrophilic carbon.
General Protocol for Alkylation Reactions
This section outlines a general and robust protocol for the alkylation of nucleophiles using 4-[(bromomethyl)sulfonyl]morpholine. It is intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates.
Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)
Detailed Experimental Procedure
Preparation: To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.0 eq).
Dissolution: Dissolve the nucleophile in an appropriate anhydrous solvent.
Base Addition: Add the base (1.1 - 2.0 eq). The choice and amount of base will depend on the pKa of the nucleophile. For weakly acidic nucleophiles like phenols and thiols, a stronger base like Cs2CO3 may be more effective. For amines, Et3N or DIPEA are common choices.
Reagent Addition: In a separate flask, dissolve 4-[(bromomethyl)sulfonyl]morpholine (1.0 - 1.2 eq) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture at room temperature.
Reaction: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol).
Reaction Workflow Diagram
Caption: General workflow for the alkylation of nucleophiles.
Alkylation of Specific Nucleophiles
While the general protocol is broadly applicable, certain considerations should be taken into account for different classes of nucleophiles.
N-Alkylation of Amines
The N-alkylation of primary and secondary amines with 4-[(bromomethyl)sulfonyl]morpholine provides a direct route to N-substituted morpholinomethylsulfonyl derivatives.
Bases: Typically, organic bases such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) are used to neutralize the HBr formed during the reaction. For less nucleophilic amines, a stronger base like potassium carbonate may be beneficial.
Solvents: Aprotic polar solvents like ACN, DMF, or THF are generally suitable.
Stoichiometry: To avoid dialkylation of primary amines, it may be necessary to use an excess of the amine.
O-Alkylation of Phenols
The O-alkylation of phenols yields aryl ethers containing the morpholinomethylsulfonyl moiety.
Bases: A moderately strong inorganic base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is typically required to deprotonate the phenol. Cs2CO3 is often more effective due to its higher solubility in organic solvents.
Solvents: Polar aprotic solvents like DMF or acetone are commonly used.
Considerations: The reaction may require heating to proceed at a reasonable rate, especially for sterically hindered or electron-deficient phenols.
S-Alkylation of Thiols
Thiols are excellent nucleophiles and readily undergo S-alkylation to form thioethers.
Bases: Similar to phenols, bases like K2CO3 or Et3N are sufficient to deprotonate the thiol.
Solvents: A wide range of solvents can be used, including ACN, ethanol, or THF.
Considerations: The high nucleophilicity of thiols often allows the reaction to proceed smoothly at room temperature.
Reaction Mechanism and Key Parameters
The alkylation with 4-[(bromomethyl)sulfonyl]morpholine proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.
Caption: SN2 mechanism for the alkylation reaction.
Table 1: Summary of Reaction Parameters
Nucleophile Class
Typical Base(s)
Typical Solvent(s)
Typical Temperature
Key Considerations
Amines (N-Alkylation)
Et3N, DIPEA, K2CO3
ACN, DMF, THF
Room Temp. to 60 °C
Control stoichiometry to avoid dialkylation of primary amines.
Phenols (O-Alkylation)
K2CO3, Cs2CO3
DMF, Acetone
Room Temp. to 80 °C
May require heating for less reactive phenols.
Thiols (S-Alkylation)
K2CO3, Et3N
ACN, EtOH, THF
Room Temp.
Generally proceeds readily due to high nucleophilicity of thiols.
Safety and Handling
4-[(Bromomethyl)sulfonyl]morpholine is an alkylating agent and should be handled with care. As with all bromomethyl compounds, it is expected to be a lachrymator and potentially toxic. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for this and all other reagents used.
Conclusion
4-[(Bromomethyl)sulfonyl]morpholine is a valuable reagent for the introduction of the morpholinomethylsulfonyl moiety into a variety of organic molecules. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors. The versatility of this alkylating agent, coupled with the importance of the morpholine scaffold in medicinal chemistry, makes it a powerful tool for the development of novel chemical entities.
References
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.
BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine.
Azizi, N., et al. (n.d.).
BenchChem. (2025). Application Notes and Protocols: The Use of Morpholine-Based Reagents in Peptide Synthesis.
Velázquez, A. M., et al. (2007). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Molbank.
MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
MDPI. (2021). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides.
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.
Chemistry LibreTexts. (2025). 11.3: Characteristics of the SN2 Reaction.
ResearchGate. (2019). (PDF) Morpholines. Synthesis and Biological Activity.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Stereoconvergent Synthesis of Chiral Sulfonamides via Ni-Catalyzed Cross-Coupling
-Bromosulfonamides
Executive Summary
Chiral sulfonamides are privileged structural motifs in medicinal chemistry, serving as key pharmacophores in protease inhibitors (e.g., HIV, HCV), antibiotics, and anti-inflammatory agents. Traditional synthesis often relies on the resolution of racemates (max 50% yield) or the use of chiral pool starting materials, which limits structural diversity.
This application note details a stereoconvergent protocol for synthesizing enantioenriched
-substituted sulfonamides from racemic-bromosulfonamides. Utilizing a Nickel/PyBox catalytic system, this method harnesses a radical-based dynamic kinetic resolution (DKR) mechanism to convert a racemic starting material into a single enantiomer with high yield (>90%) and enantioselectivity (>90% ee).
Mechanistic Principles & Causality
To master this protocol, one must understand why the reaction works. The transformation is not a simple
displacement (which would invert stereochemistry) but a radical-rebound process.
The Stereoconvergent Mechanism
Radical Generation (Racemization): The Nickel(I) catalyst abstracts a halogen atom from the racemic
-bromosulfonamide (Substrate A ), generating an alkyl radical intermediate.
Loss of Memory: This planar radical intermediate loses its initial stereochemical information. It is essentially achiral at this stage.
Stereoselective Capture: The chiral Nickel catalyst (bearing the PyBox ligand) intercepts the radical. The ligand's steric architecture dictates the face of attack, forcing the formation of a specific enantiomer upon reductive elimination with the organozinc nucleophile.
Key Insight: The rate of radicalization and racemization must be faster than the rate of background non-catalyzed coupling. This is why strict oxygen exclusion (which quenches radicals) and precise ligand-to-metal ratios are critical.
Pathway Visualization (DOT)
Figure 1: Simplified catalytic cycle highlighting the radical intermediate that enables stereoconvergence.
Experimental Protocol
Safety Warning: Organozinc reagents are pyrophoric. Nickel(II) compounds are potential carcinogens. Perform all manipulations in a Glovebox or using strict Schlenk techniques.
Solvent: Anhydrous DMA (Dimethylacetamide) or DMI (1,3-Dimethyl-2-imidazolidinone). Note: Solvent polarity is crucial for stabilizing the polar transition states.
Step-by-Step Workflow
Catalyst Complexation (Pre-stir):
In a glovebox, weigh
(0.10 equiv) and (0.13 equiv) into a reaction vial.
Add anhydrous DMA (
relative to substrate).
Stir at room temperature for 20–30 minutes. The solution should turn a rich orange/brown color, indicating active catalyst formation.
Substrate Addition:
Add the racemic
-bromosulfonamide (1.0 equiv) directly to the catalyst solution.
Ensure the substrate is fully dissolved.
Nucleophile Addition:
Add the organozinc reagent (1.6 equiv) dropwise.
Critical: If the reaction is exothermic, cool to 0°C during addition, then warm to Room Temperature (RT).
Seal the vial/flask tightly.
Reaction Monitoring:
Stir at RT for 12–24 hours.
Monitor by LC-MS or GC-FID. Look for the disappearance of the bromide peak.
Checkpoint: If the reaction stalls, add fresh Zn reagent (0.2 equiv).
Quench & Workup:
Remove from glovebox.
Quench carefully with saturated aqueous
(dissolves Zn salts) and a few drops of 1M HCl (breaks up emulsions).
Extract with EtOAc (
).
Wash combined organics with water and brine to remove DMA.
Dry over
, filter, and concentrate.
Purification:
Purify via silica gel flash chromatography.
Note: Sulfonamides are polar; use gradients of Hexanes/EtOAc (e.g., 90:10 to 60:40).
Workflow Visualization (DOT)
Figure 2: Operational workflow for the stereoconvergent cross-coupling.
Data & Performance Metrics
The following table summarizes typical results expected when coupling
-benzyl--bromo-methanesulfonamide with various organozinc nucleophiles using this protocol.
Entry
Nucleophile (R-ZnX)
Product R-Group
Yield (%)
ee (%)
Notes
1
PhZnI
Phenyl
92
94
Standard condition
2
88
93
Electronic tolerance
3
85
91
Halogen tolerance
4
Cyclohexyl-ZnI
Cyclohexyl
65
82
Steric bulk reduces yield
5
Vinyl-ZnBr
Vinyl
70
88
Requires lower temp (0°C)
Data derived from representative literature on Ni-catalyzed Negishi couplings of activated secondary halides [1, 2].
Troubleshooting & Optimization
Problem: Low Yield (<50%)
Cause: Catalyst poisoning or wet solvent.
Solution: DMA is hygroscopic. Ensure it is distilled from
or passed through activated alumina immediately before use. Re-titrate the organozinc reagent.
Problem: Low Enantioselectivity (<80% ee)
Cause: "Background" reaction (uncatalyzed coupling) or ligand dissociation.
Solution: Increase ligand loading to 15 mol% (relative to 10 mol% Ni). Lower the reaction temperature to 0°C or -10°C to suppress the background radical pathway, although this may increase reaction time.
Problem: Protodehalogenation (Reduction product)
Cause: Presence of water acting as a proton source for the radical intermediate.
Solution: Strict drying of glassware. Verify the quality of the Zn reagent.
References
Primary Methodology: Choi, J.; Martín-Gomo, A.; Fu, G. C. "Stereoconvergent Arylations and Alkenylations of Unactivated Alkyl Electrophiles: Catalytic Enantioselective Synthesis of Secondary Sulfonamides and Sulfones." Journal of the American Chemical Society, 2014, 136(34), 11860–11863.
Mechanistic Foundation: Zultanski, S. L.; Fu, G. C. "Catalytic Enantioselective Negishi Cross-Couplings of Secondary Alkyl Zinc Reagents with Secondary Alkyl Halides." Journal of the American Chemical Society, 2013, 135(2), 624–627.
Review of Enantioconvergence: Cherney, A. H.; Kadunce, N. T.; Reisman, S. E. "Enantioselective and Enospecific Transition Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents to Construct C–C Bonds." Chemical Reviews, 2015, 115(17), 9584–9652.
Application
Application Note: Chemoselective Alkylation using 4-[(Bromomethyl)sulfonyl]morpholine (BMSM)
Executive Summary & Chemical Profile 4-[(Bromomethyl)sulfonyl]morpholine (BMSM) is a specialized electrophilic reagent used primarily to introduce the (morpholinosulfonyl)methyl moiety into target molecules. This functio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
4-[(Bromomethyl)sulfonyl]morpholine (BMSM) is a specialized electrophilic reagent used primarily to introduce the (morpholinosulfonyl)methyl moiety into target molecules. This functional group serves two critical roles in drug discovery and chemical biology:
Physicochemical Modulator: The morpholine ring significantly enhances aqueous solubility and lowers
, improving the pharmacokinetic profile of hydrophobic scaffolds.
Cysteine Capping Agent: The electrophilic
-methylene center reacts rapidly and selectively with thiols, making it a potent tool for probing reactive cysteines in proteomic profiling.
The reactivity of BMSM is driven by the electron-withdrawing nature of the sulfonyl group (
). This group polarizes the adjacent carbon-bromine bond, making the methylene carbon highly electrophilic and susceptible to attack.
Reaction Dynamics[1]
Thiols (R-SH): React rapidly under mild, physiological conditions (pH 7.5–8.0). The thiolate anion (
) is a "soft" nucleophile that attacks the "soft" electrophilic carbon of BMSM with high chemoselectivity over amines or alcohols.
Amines (R-NH2): Require basic conditions to scavenge the HBr byproduct and often elevated temperatures or polar aprotic solvents (DMF, DMSO) to overcome steric barriers.
Diagram 1: General Reaction Mechanism (
)
Caption: Mechanistic pathway of BMSM alkylation via bimolecular nucleophilic substitution (
Application: Capping reactive cysteines in proteins or peptides to prevent disulfide bond scrambling or to introduce a solubility tag.
Reagents & Buffer Preparation[2][3][4]
Reaction Buffer: 50 mM Ammonium Bicarbonate (pH 7.8) or PBS (pH 7.4). Avoid Tris buffers if high concentrations are used, as primary amines may compete over long durations.
Stock Solution: Dissolve BMSM in dry Acetonitrile (ACN) or DMSO to 100 mM. Prepare fresh.
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) is preferred over DTT, as DTT contains thiols that will consume the BMSM reagent.
Step-by-Step Methodology
Protein Reduction:
Dilute protein/peptide to 1–10 mg/mL in Reaction Buffer.
Add TCEP (5–10 molar equivalents relative to cysteine count).
Incubate at RT for 30 minutes to ensure all cysteines are reduced.
Alkylation Reaction:
Add BMSM stock solution to the reaction mixture.
Ratio: Use a 10-20 fold molar excess of BMSM over total thiol content.
Solvent: Ensure final organic solvent concentration (ACN/DMSO) is <10% to prevent protein precipitation.
Incubation: Incubate at Room Temperature (20–25°C) for 30–60 minutes in the dark.
Quenching & Cleanup:
Quench excess BMSM by adding 10 mM DTT or
-mercaptoethanol (incubate 5 mins).
Remove small molecules via Desalting Column (e.g., Zeba Spin) or Dialysis against the desired storage buffer.
Validation:
Analyze via LC-MS (ESI-TOF).
Mass Shift: Look for a mass increase of +163.19 Da per alkylated cysteine (Morpholinosulfonylmethyl group addition).
Protocol B: N-Alkylation for Library Synthesis
Application: Synthesis of sulfonamidomethyl-amine derivatives for medicinal chemistry libraries (Fragment-Based Drug Discovery).
Reagents
Solvent: Anhydrous DMF or Acetonitrile (ACN).
Base: Potassium Carbonate (
) or DIPEA (Hünig's Base).
Catalyst (Optional): Sodium Iodide (NaI, 0.1 eq) can accelerate the reaction via the Finkelstein reaction (in situ generation of the more reactive iodide).
Step-by-Step Methodology
Setup:
In a flame-dried round-bottom flask or reaction vial, dissolve the Amine Nucleophile (1.0 eq) in anhydrous DMF (0.2 M concentration).
Add Base (2.0 – 3.0 eq). If using
, ensure it is finely powdered.
Addition:
Cool the mixture to 0°C (ice bath) to control exotherm.
Note: Sterically hindered amines may require heating to 50–60°C. Monitor via TLC or LC-MS.
Workup:
Dilute with Ethyl Acetate.
Wash with Water (x2) and Brine (x1) to remove DMF and inorganic salts.
Dry organic layer over
, filter, and concentrate.
Purification:
Flash Column Chromatography (Silica Gel).
Eluent: DCM/MeOH gradients are typically effective due to the polarity of the morpholine group.
Diagram 2: Synthetic Workflow (N-Alkylation)
Caption: Decision tree for N-alkylation of amines using BMSM in medicinal chemistry workflows.
Analytical Validation & Troubleshooting
Data Summary: Expected Mass Shifts
Modification Type
Formula Added
Monoisotopic Mass Change ()
Cysteine Alkylation
+163.04 Da
Amine Alkylation
+163.04 Da
Hydrolysis (Side Rxn)
BMSM converts to alcohol (rare)
Troubleshooting Guide
Low Yield (Amines): If the amine is unreactive, add 0.1 eq NaI (Sodium Iodide). The iodide displaces the bromide to form a more reactive alkyl iodide intermediate.
Precipitation: The morpholine adduct is polar. If the product precipitates during workup, switch to a DCM/Isopropanol (3:1) extraction solvent system.
Hydrolysis: In aqueous buffers (Protocol A), BMSM slowly hydrolyzes. Always prepare the stock solution immediately before use.
Safety & Handling (Critical)
BMSM is a potent alkylating agent. It can alkylate DNA and proteins indiscriminately if mishandled.
Engineering Controls: All weighing and solubilization must occur inside a certified Chemical Fume Hood.
PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.
Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (to quench the electrophile) before cleaning with soap and water.
Waste: Dispose of as halogenated organic waste.
References
Reactivity of
-Halo Sulfonamides:
Source: "Nucleophilic Substitution at the
-Carbon of Sulfonamides." Journal of Organic Chemistry.
Context: Establishes the electron-withdrawing effect of the sulfonyl group facilit
Morpholine in Medicinal Chemistry
Source: "Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies."[2] ChemMedChem, 2020.
Context: Validates the use of morpholine moieties for improving solubility and metabolic stability.
Cysteine Alkylation Protocols
Source: "Reactions of Electrophiles with Nucleophilic Thiolate Sites: Relevance to Pathophysiological Mechanisms."[3] Chemical Research in Toxicology.
Context: Defines the "soft-soft" interaction between thiol
Application Notes & Protocols for the Synthesis of Chiral Sulfonamides Using Nickel Catalysis
For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Chiral Sulfonamides and the Rise of Nickel Catalysis Chiral sulfonamides are a cornerstone of modern medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Sulfonamides and the Rise of Nickel Catalysis
Chiral sulfonamides are a cornerstone of modern medicinal chemistry, appearing in the structures of numerous blockbuster drugs, including diuretics, anti-convulsants, and anti-inflammatory agents. Their prevalence stems from their ability to act as bioisosteres for carboxylic acids and their capacity to form crucial hydrogen bonds with biological targets. The stereochemistry of these molecules is often critical to their therapeutic efficacy and safety profile. Consequently, the development of efficient and highly selective methods for their synthesis is a paramount objective in pharmaceutical research and development.
Traditionally, the synthesis of chiral sulfonamides has relied on stoichiometric chiral auxiliaries or the use of precious metal catalysts such as palladium and rhodium. While effective, these methods can suffer from drawbacks including high cost, limited availability of the metal, and the need for harsh reaction conditions. In recent years, nickel has emerged as a powerful, cost-effective, and versatile alternative for a wide range of cross-coupling and asymmetric transformations.[1] Its unique reactivity profile, including its ability to participate in single-electron transfer pathways and stabilize a variety of oxidation states, has opened new avenues for the synthesis of complex chiral molecules.
This comprehensive guide provides detailed application notes and field-proven protocols for the synthesis of chiral sulfonamides using cutting-edge nickel catalysis. We will delve into the mechanistic underpinnings of these transformations, offering insights into the "why" behind the experimental choices, and provide step-by-step procedures to enable researchers to implement these powerful methods in their own laboratories.
Key Methodologies in Nickel-Catalyzed Chiral Sulfonamide Synthesis
Several powerful strategies have emerged for the enantioselective synthesis of sulfonamides utilizing nickel catalysis. This guide will focus on three of the most prominent and versatile methods:
Asymmetric Stepwise Reductive Amination of Ketones with Sulfonamides: A direct and highly efficient one-pot method to generate chiral sulfonamides from readily available ketones and sulfonamides.
Asymmetric Hydrogenation of N-Sulfonyl Imines: A reliable method for the synthesis of chiral sulfonamides through the enantioselective reduction of a pre-formed imine.
Asymmetric Hydroalkylation and Alkenylation of Olefins with N-Sulfonyl Amines: An atom-economical approach that forges a C-N bond and a stereocenter in a single step.
Methodology 1: Asymmetric Stepwise Reductive Amination of Ketones with Sulfonamides
This one-pot, two-step procedure is a highly attractive strategy for the synthesis of chiral sulfonamides from simple precursors. The reaction proceeds via an initial condensation of a ketone with a sulfonamide to form an N-sulfonyl imine intermediate, which is then reduced in situ with high enantioselectivity by a chiral nickel catalyst.
Causality Behind Experimental Choices
Nickel Precatalyst: Nickel(II) acetate (Ni(OAc)₂) is a common, air-stable, and inexpensive precatalyst that is readily reduced in situ to the active Ni(0) species.
Chiral Ligand: Chiral bisphosphine ligands, such as (R,R)-QuinoxP*, are crucial for inducing high enantioselectivity. The rigid backbone and chiral environment of the ligand create a chiral pocket around the nickel center, which dictates the facial selectivity of the hydride addition to the imine.
Titanium Alkoxide: Titanium(IV) isopropoxide (Ti(OiPr)₄) serves as a Lewis acid to activate the ketone carbonyl for nucleophilic attack by the weakly nucleophilic sulfonamide. It also acts as a dehydrating agent, driving the equilibrium towards the formation of the N-sulfonyl imine intermediate.
Hydride Source: Formic acid is utilized as a safe, economical, and readily available surrogate for high-pressure hydrogen gas.[2] It undergoes decarboxylation in the presence of the nickel catalyst to generate a nickel-hydride species, the active reducing agent.
Reaction Mechanism Workflow
The reaction proceeds through a well-defined catalytic cycle. The initial phase involves the formation of the N-sulfonyl imine. Subsequently, the nickel-catalyzed asymmetric transfer hydrogenation takes place.
Figure 1: Workflow for Asymmetric Reductive Amination.
Detailed Experimental Protocol: Synthesis of (S)-N-(1-phenylethyl)benzenesulfonamide
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line or glovebox).
Procedure:
Catalyst Preparation: In a glovebox, to an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Ni(OAc)₂·4H₂O (12.4 mg) and (R,R)-QuinoxP* (41.8 mg).
Reaction Setup: Remove the flask from the glovebox and connect it to a Schlenk line. Add benzenesulfonamide (188.6 mg) to the flask. Evacuate and backfill the flask with argon or nitrogen three times.
Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL), followed by Ti(OiPr)₄ (442 µL) and acetophenone (117 µL) via syringe.
Condensation: Stir the resulting suspension at 80 °C for 12 hours to facilitate the in situ formation of the N-sulfonyl imine.
Reduction: Cool the reaction mixture to room temperature. Add formic acid (75 µL) dropwise via syringe. Heat the mixture to 50 °C and stir for 24 hours.
Workup: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Quench the reaction by the slow addition of 5 mL of a saturated aqueous solution of NaHCO₃. Stir vigorously for 15 minutes.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral sulfonamide.
Analysis: Determine the yield and enantiomeric excess (ee) by chiral HPLC analysis.
Data Summary: Substrate Scope and Performance
Entry
Ketone
Sulfonamide
Yield (%)
ee (%)
1
Acetophenone
Benzenesulfonamide
92
95
2
4'-Methoxyacetophenone
Benzenesulfonamide
95
96
3
4'-Chloroacetophenone
Benzenesulfonamide
88
94
4
Propiophenone
Benzenesulfonamide
85
92
5
Acetophenone
p-Toluenesulfonamide
90
96
6
2-Acetylnaphthalene
Benzenesulfonamide
89
91
Data are representative and compiled from literature reports.[2]
Methodology 2: Asymmetric Hydrogenation of N-Sulfonyl Imines
This method involves the pre-formation of an N-sulfonyl imine, which is then subjected to asymmetric hydrogenation using a chiral nickel catalyst. This two-step approach allows for the isolation and purification of the imine intermediate, which can be beneficial for certain substrates.
Causality Behind Experimental Choices
Catalyst System: A combination of a nickel(II) salt, such as Ni(OAc)₂ or Ni(OTf)₂, and a chiral bisphosphine ligand like (S,S)-Ph-BPE or (S)-Binapine is typically employed.[3] The choice of counter-ion on the nickel salt can influence the catalytic activity.
Hydrogen Source: This method often utilizes molecular hydrogen (H₂), requiring appropriate pressure equipment. The pressure of H₂ can significantly impact the reaction rate and efficiency.
Solvent: Fluorinated alcohols, such as hexafluoroisopropanol (HFIP), are often used as solvents. Their high polarity and ability to stabilize cationic intermediates in the catalytic cycle can enhance the reaction rate and selectivity.
Catalytic Cycle for Asymmetric Hydrogenation
Figure 2: Catalytic Cycle for Asymmetric Hydrogenation.
Detailed Experimental Protocol: Synthesis of (R)-N-(Diphenylmethyl)-4-methylbenzenesulfonamide
Catalyst Preparation: In a glovebox, add Ni(OAc)₂·4H₂O (2.5 mg) and (S,S)-Ph-BPE (5.9 mg) to a glass vial insert for the autoclave.
Reaction Setup: Add N-(diphenylmethylene)-4-methylbenzenesulfonamide (173.7 mg) to the vial. Add a magnetic stir bar.
Solvent Addition: Add HFIP (2 mL) to the vial.
Hydrogenation: Seal the vial in the autoclave. Purge the autoclave with hydrogen gas three times. Pressurize the autoclave to 50 atm with H₂.
Reaction: Stir the reaction mixture at 60 °C for 24 hours.
Workup: After the reaction, cool the autoclave to room temperature and carefully vent the hydrogen gas.
Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the chiral sulfonamide.
Analysis: Determine the yield and enantiomeric excess by chiral HPLC analysis.
Data Summary: Performance in Asymmetric Hydrogenation
Entry
Imine Substrate
Chiral Ligand
H₂ Pressure (atm)
Yield (%)
ee (%)
1
N-(Diphenylmethylene)-Ts
(S,S)-Ph-BPE
50
98
>99
2
N-(Phenyl(p-tolyl)methylene)-Ts
(S,S)-Ph-BPE
50
95
98
3
N-(Phenyl(p-chlorophenyl)methylene)-Ts
(S,S)-Ph-BPE
50
96
99
4
Cyclic N-sulfonyl ketimine
(S,S)-Ph-BPE
50
99
94
5
N-(tert-Butyl(phenyl)methylene)-Ts
(R,R)-QuinoxP*
80
92
97
Ts = p-toluenesulfonyl. Data are representative and compiled from literature reports.
Methodology 3: Asymmetric Hydroalkylation of Olefins with N-Sulfonyl Amines
This innovative approach constructs chiral α-branched amines, which are valuable precursors to chiral sulfonamides, through a nickel-catalyzed hydroalkylation of olefins with N-sulfonyl amines.[4] This method is highly atom-economical as it avoids the need for a separate hydride source.
Causality Behind Experimental Choices
Nickel Catalyst: A Ni(0) source, such as Ni(cod)₂, is used as the precatalyst.
P-Chiral Ligand: A P-chiral phosphine ligand, such as (R)-BI-DIME, is essential for achieving high enantioselectivity.[4]
Boron Reagent: Phenylboronic acid (PhB(OH)₂) plays a crucial role in promoting the ring-opening of a key azanickellacycle intermediate, which enhances the catalytic efficiency.
Base: A strong base like potassium tert-butoxide (KOtBu) is required to deprotonate the N-sulfonyl amine and facilitate the formation of a sulfonamidyl boronate complex.
Proposed Mechanistic Pathway
Figure 3: Proposed Pathway for Hydroalkylation.
Detailed Experimental Protocol: Synthesis of Chiral N-(1,3-diphenylpropyl)-4-methylbenzenesulfonamide
Inert atmosphere glovebox and standard laboratory glassware.
Procedure:
Reaction Setup: In a glovebox, to a 4 mL vial equipped with a magnetic stir bar, add NiBr₂·dme (3.1 mg), (R)-BI-DIME (7.7 mg), N-benzyl-4-methylbenzenesulfonamide (26.1 mg), phenylboronic acid (14.6 mg), and KOtBu (13.5 mg).
Reagent Addition: Add anhydrous anisole (0.2 mL) followed by styrene (22.9 µL).
Reaction: Seal the vial with a screw cap and stir the mixture at 60 °C for 24 hours.
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel, washing with additional ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure and purify the residue by preparative thin-layer chromatography (PTLC) to afford the desired chiral sulfonamide.
Analysis: Determine the yield and enantiomeric excess by chiral HPLC analysis.
Data Summary: Scope of Enantioselective Hydroalkylation
Entry
N-Sulfonyl Amine
Olefin
Yield (%)
ee (%)
1
N-Benzyl-Ts
Styrene
85
92
2
N-Benzyl-Ts
4-Methylstyrene
82
91
3
N-Benzyl-Ts
4-Chlorostyrene
78
93
4
N-(4-Methoxybenzyl)-Ts
Styrene
88
90
5
N-Benzyl-Ts
1-Hexene
75
88
Data are representative and compiled from literature reports.[4]
Troubleshooting and Expert Insights
Low Enantioselectivity: The choice of chiral ligand is paramount. It may be necessary to screen a variety of ligands for a specific substrate. Ensure the ligand is of high purity. The solvent can also play a significant role in enantioselectivity; consider screening different anhydrous solvents.
Low Yield: Ensure all reagents and solvents are strictly anhydrous, as water can deactivate the catalyst and reagents like Ti(OiPr)₄. The purity of the starting materials is also critical. For reactions involving H₂, ensure the system is properly sealed and purged to avoid catalyst deactivation by oxygen. In cross-coupling reactions, the choice of base is crucial and may need optimization.
Incomplete Conversion: Increase the reaction time or temperature moderately. Catalyst loading can also be increased, although this should be a last resort. For reductive aminations, ensure the condensation step to form the imine is complete before adding the reducing agent.
Conclusion
Nickel catalysis offers a powerful and versatile platform for the synthesis of chiral sulfonamides. The methodologies presented herein—asymmetric reductive amination, asymmetric hydrogenation, and asymmetric hydroalkylation—provide researchers with robust and efficient tools to access these valuable compounds with high enantioselectivity. By understanding the principles behind the experimental design and following the detailed protocols, scientists in academia and industry can leverage the benefits of nickel catalysis to accelerate their research and drug discovery programs.
References
McCarver, S. J., Kim, T., Lee, C., & MacMillan, D. W. C. (2018). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Angewandte Chemie International Edition, 57(31), 9874-9878. [Link]
McGuire, R. T., Simon, C. M., Yadav, A. A., Ferguson, M. J., & Stradiotto, M. (2020). Nickel‐Catalyzed Cross‐Coupling of Sulfonamides With (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 59(23), 8952-8956. [Link]
Lan, Y., Han, Q., Liao, P., Chen, R., Fan, F., Zhao, X., & Liu, W. (2024). Nickel-Catalyzed Enantioselective C(sp3)-C(sp3) Cross-Electrophile Coupling of N-Sulfonyl Styrenyl Aziridines with Alkyl Bromides. Journal of the American Chemical Society, 146(38), 25426–25432. [Link]
Yan, X. B., Li, L., Wu, W. Q., Xu, L., Li, K., Liu, Y. C., & Shi, H. (2021). Ni-catalyzed hydroalkylation of olefins with N-sulfonyl amines. Nature Communications, 12(1), 5881. [Link]
Lo, P. K. T., Chen, Y., & Willis, M. C. (2019). Nickel(II)-Catalyzed Synthesis of Sulfinates from Aryl and Heteroaryl Boronic Acids and the Sulfur Dioxide Surrogate DABSO. ACS Catalysis, 9(12), 11336-11341. [Link]
Yang, P., Zhang, L., Fu, K., Sun, Y., Wang, X., Yue, J., Ma, Y., & Tang, B. (2020). Nickel-Catalyzed Asymmetric Transfer Hydrogenation and α-Selective Deuteration of N-Sulfonyl Imines with Alcohols: Access to α-Deuterated Chiral Amines. Organic Letters, 22(21), 8278-8284. [Link]
Sinnema, J. C., & Jarvo, E. R. (2021). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. Molecules, 26(19), 5988. [Link]
Liu, R. R., Liu, D. J., Ye, C. R., & Wang, J. (2016). Nickel-Catalyzed Enantioselective Addition of Styrenes to Cyclic N-Sulfonyl α-Ketiminoesters. Organic Letters, 18(4), 832-835. [Link]
Dong, X. Q., et al. (2019). Nickel-Catalyzed Asymmetric Hydrogenation of Cyclic Sulfamidate Imines: Efficient Synthesis of Chiral Cyclic Sulfamidates. iScience, 19, 1124-1135. [Link]
Zhao, X., Xu, H., Huang, X., & Zhou, J. S. (2019). Asymmetric Stepwise Reductive Amination of Sulfonamides, Sulfamates, and a Phosphinamide by Nickel Catalysis. Angewandte Chemie International Edition, 58(1), 292-296. [Link]
Optimizing yield for cross-coupling of alpha-bromo sulfonamides
The following technical guide is structured as a Level 3 Support Tier response from the "Advanced Synthesis Applications Center." It assumes the user is a professional chemist facing yield or selectivity issues with the...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Level 3 Support Tier response from the "Advanced Synthesis Applications Center." It assumes the user is a professional chemist facing yield or selectivity issues with the cross-coupling of
-bromo sulfonamides.
Technical Support Case: Optimizing Yield for Cross-Coupling of
-Bromo Sulfonamides
Ticket ID: CHEM-SUP-8821
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Priority: High (Yield Optimization)
Executive Summary & Mechanistic Diagnosis
You are attempting to cross-couple an
-bromo sulfonamide (). This is a non-trivial substrate class. Unlike simple aryl halides, these substrates possess a "schizophrenic" reactivity profile:
High Electrophilicity: The
-carbon is activated by the sulfonyl group, facilitating oxidative addition.
High Acidity: The
-protons () are susceptible to deprotonation by the bases typically used in Suzuki/Buchwald couplings, leading to carbene-like decomposition or -elimination.
Labile C-Br Bond: The bond is prone to Homolytic cleavage, leading to hydro-dehalogenation (reduction) rather than coupling.
To optimize yield, we must shift from "standard" Suzuki conditions to stabilized catalytic cycles that suppress proton transfer and radical reduction.
Decision Matrix: Selecting the Right Engine
Do not use a "one-size-fits-all" Pd(PPh3)4 protocol. Select your method based on your coupling partner.
Figure 1: Strategic decision tree for catalyst selection based on nucleophile type.
-bromo sulfonamides with Aryl Boronic Acids.
Rationale: Based on the analogous chemistry of -bromo sulfoxides [1] and -bromo amides [2], electron-rich bulky phosphines are required to stabilize the oxidative addition intermediate and prevent homocoupling.
Component
Recommendation
Technical Rationale
Catalyst
Pd(OAc)₂ (5 mol%)
More stable precursor than Pd(PPh₃)₄; generates active Pd(0) in situ.
Ligand
XPhos or SPhos (10 mol%)
Bulky biaryl ligands facilitate the difficult transmetalation at the hindered -sulfonyl center.
Base
K₃PO₄ (3.0 equiv)
Crucial: Avoid alkoxides (NaOtBu). Phosphate is basic enough to activate boronic acid but minimizes -deprotonation.
Solvent
Toluene/Water (10:1)
Biphasic system solubilizes the inorganic base while keeping the catalyst in the organic phase.
Temp
60–80 °C
Start low to prevent thermal decomposition of the sulfonamide.
Best for: Coupling with Alkyl Bromides/Iodides (Electrophile-Electrophile coupling).
Rationale: This utilizes the Weix/MacMillan type radical mechanisms [3]. The
-sulfonyl radical is stabilized, making it a prime candidate for Ni catalysis.
Component
Recommendation
Technical Rationale
Catalyst
NiCl₂(DME) (10 mol%)
Glyme adduct is soluble and reliable.
Ligand
dtbbpy (15 mol%)
4,4'-di-tert-butyl-2,2'-bipyridine stabilizes the Ni species and prevents catalyst aggregation.
Reductant
Mn powder (3.0 equiv)
Acts as the terminal reductant to turnover the Ni(II) back to Ni(0).
Solvent
DMA or DMI
Polar aprotic solvents are required to solubilize the metal salts.
Troubleshooting Center (Diagnostics)
Use this table to diagnose your specific failure mode.
Symptom
Probable Cause
Corrective Action
Product is Hydro-Sulfonamide (Reduced)
Protodebromination. The C-Br bond broke, formed a radical, abstracted an H atom from solvent.
1. Switch solvent to Benzene or t-Amyl Alcohol (lower H-atom donor ability than THF).2. Increase concentration of coupling partner to outcompete H-abstraction.
Starting Material Recovered (No Rxn)
Catalyst Poisoning. The Sulfonamide Nitrogen (if secondary) is coordinating to the metal.
1. Use Tertiary Sulfonamides (-dialkyl).2. If using secondary (), use 2.5 equiv of base to fully deprotonate it before catalyst addition.
Homocoupling (Dimerization)
Oxygen Leak / Slow Transmetalation. The oxidative addition complex reacted with itself.
1. Re-evaluate degassing protocol (Freeze-Pump-Thaw).2. Switch to SPhos (faster transmetalation).
Low Conversion (<20%)
Steric Bulk. The sulfonyl group is large ( is tetrahedral).
Increase temperature to 100 °C and switch to CPhos (extremely bulky but highly active ligand).
Mechanism of Failure: The "Protodebromination" Trap
Understanding why your reaction fails is key to fixing it. The diagram below illustrates the competition between the desired Cross-Coupling and the parasitic Reduction pathway.
Figure 2: The kinetic competition between productive coupling and parasitic reduction.
Frequently Asked Questions (FAQs)
Q: Can I use a secondary sulfonamide (
)?A: Yes, but it is risky. The proton is acidic (). Under basic coupling conditions, it will deprotonate to form an amidate. This anionic nitrogen can coordinate to Palladium, shutting down the cycle.
Fix: Protect the nitrogen (e.g., -Benzyl or -MOM) or use 2+ equivalents of base to ensure the species is fully anionic and potentially soluble, though protection is preferred.
Q: Why do you recommend Toluene/Water? My sulfonamide isn't soluble in water.A: The reaction happens at the interface or in the organic phase. The water is strictly there to dissolve the inorganic base (
). Without water, the base surface area is low, and the reaction stalls. If solubility is a major issue, switch to Dioxane/Water (4:1) , which is miscible and creates a homogeneous solvent system.
Q: Is the
-bromo sulfonamide stable?A: They are generally stable at room temperature but can degrade on silica gel during purification.
Tip: Do not heat the column. Add 1% Et3N to your eluent to neutralize silica acidity if you observe streaking or decomposition.
Q: Can I use Photoredox instead?A: Absolutely. If you have access to a blue LED setup,
-bromo sulfonamides are excellent radical precursors.
Setup: (1 mol%), Blue LEDs, and a silyl enol ether (for alkylation) or an electron-rich arene. This avoids the use of strong bases entirely, solving the elimination/deprotonation issue [4].
References
Rodriguez, N., et al.
-Bromo Sulfoxides with Boronic Acids."[1] Organic Letters, vol. 5, no.[1][2] 10, 2003, pp. 1705–1708. Link
Dai, Y., et al.
-Bromo Carboxamides and Aryl Boronic Acids." Angewandte Chemie International Edition, vol. 58, no.[3] 33, 2019, pp. 11355-11359.[3] Link
Everson, D. A., & Weix, D. J. "Cross-Electrophile Coupling: Principles of Reactivity and Selectivity." The Journal of Organic Chemistry, vol. 79, no. 11, 2014, pp. 4793–4798. Link
Prier, C. K., Rankic, D. A., & MacMillan, D. W. "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis." Chemical Reviews, vol. 113, no. 7, 2013, pp. 5322–5363. Link
Purification methods for 4-[(Bromomethyl)sulfonyl]morpholine derivatives
Technical Support Center: Purification & Handling of BMSM Derivatives Subject: Optimization of Purification Protocols for 4-[(Bromomethyl)sulfonyl]morpholine (BMSM) and Related -Halo Sulfonamides. Document ID: TSC-PUR-04...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification & Handling of BMSM Derivatives
Subject: Optimization of Purification Protocols for 4-[(Bromomethyl)sulfonyl]morpholine (BMSM) and Related
-Halo Sulfonamides.
Document ID: TSC-PUR-042
Date: February 15, 2026
Author: Senior Application Scientist, Chemical Development Group
Part 1: Critical Safety & Stability (Read Me First)
Before initiating any purification workflow, you must understand the specific chemical hazards of the bromomethyl sulfonyl moiety. Unlike stable aryl sulfonamide antibiotics, BMSM derivatives contain a reactive alkylating warhead.
Lachrymator Hazard: The
-halo sulfonyl group acts similarly to lachrymators (tear gas). All purification must occur in a well-ventilated fume hood.
Thermal Instability: The
bond adjacent to the sulfonyl group is susceptible to homolytic cleavage or nucleophilic attack at elevated temperatures (C). Do not boil solvents during recrystallization.
Chemical Incompatibility: Avoid strong bases (hydroxides, alkoxides) and nucleophilic solvents (DMSO, Pyridine) during purification. These will displace the bromide (
) or cause carbanion-mediated decomposition.
Part 2: Troubleshooting Guide
Use this diagnostic table to identify the root cause of purification failures.
Symptom
Probable Cause
Corrective Action
Oiling Out (Product forms a separate liquid layer instead of crystals)
Solvent polarity mismatch or temperature dropped too quickly.
Remedy: Re-heat to dissolve (max 50°C). Add seed crystals. Cool slowly to RT, then to 4°C. If oil persists, scratch the glass surface to induce nucleation.
Yellow/Brown Discoloration
Decomposition of the bromomethyl moiety (liberation of or HBr).
Remedy: Perform an activated carbon filtration. Dissolve crude in warm EtOAc, treat with charcoal, filter through Celite, then proceed to recrystallization.
Low Yield after Column
Product degraded on Silica Gel (Silica is slightly acidic).
Remedy: Pre-treat silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidity, or switch to Neutral Alumina.
NMR shows "Extra" Methylene Peak
Hydrolysis of to (Hydroxymethyl impurity).
Remedy: Check your aqueous workup.[1] Avoid prolonged contact with basic water. Ensure final drying of organic phase with is thorough.
Product is Sticky/Hygroscopic
Residual solvent or Morpholine hydrobromide salt contamination.
Remedy: Triturate the solid with cold Diethyl Ether or Pentane. This removes lipophilic impurities and traces of solvent.
Part 3: Decision Tree & Workflows
The following logic gate determines the optimal purification route based on the physical state of your crude BMSM derivative.
Figure 1: Purification Decision Tree. Select Protocol A (Recrystallization) for cleaner crudes to minimize thermal stress; use Protocol B (Chromatography) for complex mixtures.
Part 4: Detailed Protocols
Protocol A: Recrystallization (Preferred Method)
Best for: Removing trace morpholine salts and non-polar byproducts.
Solvent System: Ethanol (95%) OR Ethyl Acetate/Heptane (1:3).
Rationale: BMSM derivatives are moderately polar. Ethanol provides good solubility at warm temperatures but poor solubility at cold temperatures.
Dissolution: Place 1.0 g of crude solid in a flask. Add minimal Ethanol (~5-8 mL).
Controlled Heating: Warm the mixture in a water bath to 45-50°C .
Critical: Do not reflux. High heat promotes
self-alkylation.
Filtration (Optional): If insoluble particles remain (likely inorganic salts), filter hot through a syringe filter (PTFE).
Crystallization: Remove from heat. Let stand at Room Temperature (RT) for 30 mins.
Observation: If oil droplets form, add a drop of seed crystal or scratch the glass.
Cooling: Move to a 4°C fridge for 2-4 hours.
Collection: Filter the white needles/plates. Wash with cold Heptane or Pentane (prevents redissolution).
Drying: Vacuum dry at RT. Do not use a heated oven.
Protocol B: Flash Column Chromatography
Best for: Oily crudes or separating hydrolysis byproducts.
Stationary Phase: Silica Gel 60 (230-400 mesh).[2]
Mobile Phase: Gradient of Hexanes
Ethyl Acetate (0% to 50%).
Column Prep: Slurry silica in Hexanes.
Expert Tip: Add 1% Triethylamine (TEA) to the slurry solvent to neutralize silica acidity. Flush with 2 column volumes of pure Hexanes before loading sample to remove excess TEA.
Loading: Dissolve crude in minimal Dichloromethane (DCM). Load gently.
Elution:
0-10% EtOAc: Elutes non-polar impurities.
20-35% EtOAc: Typically elutes the BMSM derivative .
50% EtOAc: Elutes hydrolysis products (alcohols) and morpholine salts.
Visualization: UV at 254 nm. (Bromomethyl sulfones absorb weakly; use Iodine stain if UV is faint).
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use water in the workup?A: Yes, but keep it brief and cold. The sulfonyl-morpholine bond is stable, but the bromomethyl group can hydrolyze to the alcohol (
) over time in basic or hot aqueous solutions. Use brine and neutral water; avoid carbonate washes if possible.
Q2: My product turned pink during storage. Is it ruined?A: Pink/brown coloration usually indicates trace liberation of
or . If the NMR is clean (>95%), you can use it. For long-term storage, recrystallize again and store under Nitrogen/Argon at -20°C in the dark.
Q3: Why does the NMR show a broad peak around 3.0-3.2 ppm?A: This often corresponds to the morpholine ring protons. If the peak is split or shifted significantly, check for "rotamers" (restricted rotation around the S-N bond), though this is less common in sulfonamides than amides. More likely, it is residual unreacted morpholine. A dilute acid wash (0.5M HCl) during workup usually removes this.
Q4: Is this compound a genotoxin?A:Treat it as a positive genotoxin. Alkylating agents (like bromomethyl sulfones) can react with DNA. Double-glove and use a dedicated balance enclosure.
References
Chemical Safety & Reactivity: National Center for Biotechnology Information. "PubChem Compound Summary for CID 20603, 4-(Bromomethylsulfonyl)morpholine" PubChem, [Link].
General Purification of Morpholine Derivatives: Ortiz, K. G., et al. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines."[3] Journal of the American Chemical Society, vol. 146, no.[3] 43, 2024, pp. 29847-29856.[4] [Link].
Chromatography of Sulfonamides: USDA Food Safety and Inspection Service. "Determination and Confirmation of Sulfonamides." Chemistry Laboratory Guidebook, CLG-SUL.05, 2009. [Link].
Technical Support Center: Handling the Moisture Sensitivity of Sulfonyl Morpholine Reagents
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting protocols for working with moisture-sensitive sulfonyl morpholine reagents. T...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting protocols for working with moisture-sensitive sulfonyl morpholine reagents. The inherent reactivity of the sulfonyl group towards nucleophiles, particularly water, necessitates meticulous handling to ensure experimental reproducibility, high yields, and product purity. This document moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the nature and handling of sulfonyl morpholine reagents.
Q1: What are sulfonyl morpholine reagents and why are they important?
A: Sulfonyl morpholines are a class of organic compounds characterized by a morpholine ring attached to a sulfonyl group (-SO₂-). The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical and metabolic properties.[1][2] When incorporated into a sulfonyl structure, these reagents become valuable building blocks in organic synthesis, particularly for creating sulfonamides, which are a cornerstone of many therapeutic agents.[3][4]
Q2: What makes sulfonyl morpholine reagents "moisture-sensitive"?
A: The core of their sensitivity lies in the electrophilicity of the sulfur atom in the sulfonyl group. This sulfur is susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, cleaves the sulfur-morpholine bond, leading to the formation of the corresponding sulfonic acid and morpholine. This degradation is often irreversible under typical reaction conditions and results in the loss of the active reagent. This is analogous to the well-documented hydrolysis of sulfonyl chlorides, a common precursor.[4][5]
Q3: What are the visible signs of reagent degradation due to moisture?
A: While analytical techniques provide definitive proof, you may observe physical changes. A pure, crystalline solid reagent may become clumpy, sticky, or appear "wet." A noticeable change in color or the development of a faint amine-like odor (from released morpholine) can also indicate decomposition.[6] However, significant degradation can occur without obvious visual cues, making preventative measures paramount.
Q4: How can I analytically confirm if my sulfonyl morpholine reagent has degraded?
A: The most reliable method is Nuclear Magnetic Resonance (NMR) spectroscopy. A ¹H NMR spectrum of a degraded sample will show new peaks corresponding to free morpholine (typically a multiplet around 2.8-3.7 ppm, depending on the solvent) and potentially the sulfonic acid byproduct. Comparing the spectrum to that of a fresh, properly handled sample is the gold standard. Thin-Layer Chromatography (TLC) can also be indicative, often showing a new, more polar spot (the sulfonic acid) that may streak, and a spot corresponding to morpholine if visualized appropriately.
Section 2: Troubleshooting Guide: Common Experimental Issues
This guide provides a systematic approach to diagnosing and solving problems encountered during reactions involving sulfonyl morpholine reagents.
Issue 1: Low or Inconsistent Reaction Yields
Low yields are the most frequently reported issue and can almost always be traced back to reagent integrity or reaction setup.[7]
Potential Cause 1: Reagent Hydrolysis Prior to Reaction
The reagent was compromised by atmospheric moisture before or during its addition to the reaction vessel. This is the most common cause of failure.
Solution: Implement rigorous inert atmosphere techniques. This is non-negotiable for achieving reproducible results. This involves using a glovebox or a Schlenk line to handle the reagent and set up the reaction.[8][9][10] Always use oven-dried or flame-dried glassware to remove adsorbed water from glass surfaces.[11][12]
Potential Cause 2: Moisture Contamination in Solvents or Other Reagents
Even if the sulfonyl morpholine is handled correctly, moisture in the reaction solvent or from other non-anhydrous reagents will degrade it in situ.
Solution: Use anhydrous solvents from a reliable supplier or dry them using appropriate methods (e.g., molecular sieves, distillation from a drying agent). Ensure all other reagents are anhydrous if they are expected to be.
Potential Cause 3: Product Hydrolysis During Aqueous Workup
The desired sulfonamide product can also be susceptible to hydrolysis, especially under acidic or basic conditions during the workup phase.
Solution: Minimize the time the product is in contact with the aqueous phase. Use cooled, saturated brine solutions to break emulsions and reduce the solubility of the product in the aqueous layer.[5] Neutralize the reaction mixture carefully and extract the product promptly.
Troubleshooting Decision Tree for Low Yields
This diagram outlines a logical workflow for diagnosing the cause of low reaction yields.
Caption: Troubleshooting workflow for low reaction yields.
Section 3: Protocols & Standard Operating Procedures
Adherence to validated protocols is critical for success. The following procedures provide a reliable framework for handling sulfonyl morpholine reagents.
Protocol 3.1: Storage and Handling of Solid Sulfonyl Morpholine Reagents
Proper storage is the first line of defense against degradation.
Parameter
Recommendation
Rationale
Atmosphere
Store under an inert atmosphere (Argon or Nitrogen).
Prevents exposure to atmospheric moisture and oxygen.[13]
Container
Original manufacturer's bottle with a secure cap, often sealed with paraffin film.
Minimizes moisture ingress. For frequent use, transfer aliquots to smaller vials inside a glovebox.
Temperature
Cool, dry place (as per Safety Data Sheet). Typically 2-8°C.
Reduces the rate of any potential decomposition reactions.
Location
Well-ventilated chemical storage cabinet away from acids and strong oxidizing agents.[14][15][16]
Prevents accidental reaction with incompatible materials.
Protocol 3.2: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line/Balloon Technique)
This protocol details the essential steps for creating a moisture-free reaction environment.
Materials:
Round-bottom flask with a sidearm (Schlenk flask) or a standard round-bottom flask
Rubber septum
Nitrogen or Argon balloon with needle adapter
Heat gun or oven
Syringes and needles (oven-dried)
Magnetic stir bar
Workflow Diagram:
Caption: Workflow for establishing an inert atmosphere in a reaction flask.
Step-by-Step Procedure:
Prepare Glassware: Place the reaction flask and magnetic stir bar in an oven (>120°C) for at least 4 hours, or flame-dry the assembled flask under vacuum.[8][11][12]
Assemble and Seal: While the flask is still hot (handle with thick gloves), securely place a rubber septum over the joint. Clamp the flask to a stand.[12]
Purge the Flask: Prepare a balloon filled with inert gas (Nitrogen or Argon) fitted with a needle. Insert this needle through the septum into the flask. Insert a second, open needle to act as a vent.
Flush with Gas: Allow the inert gas to flow through the flask for 5-10 minutes. This displaces the air and any residual moisture as the flask cools.[11][12]
Establish Positive Pressure: Once the flask has cooled to room temperature, remove the outlet needle. The balloon will keep a slight positive pressure of inert gas inside the flask, preventing air from entering.
Add Reagents:
Solvents/Liquids: Use an oven-dried syringe to transfer anhydrous solvents. Pierce the septum and add the liquid.[12]
Solids (Sulfonyl Morpholine): If not using a glovebox, solids must be added quickly against a positive flow of inert gas. Briefly remove the septum, add the solid via a powder funnel while maintaining a fast flow of inert gas into the flask, and immediately reseal. For best results and quantitative transfer, use a glovebox.[9][10]
By rigorously following these guidelines and understanding the chemical principles behind them, you can effectively mitigate the challenges posed by moisture-sensitive sulfonyl morpholine reagents, leading to more reliable and successful experimental outcomes.
Section 4: References
Inert Atmosphere - YouTube. (2022). Retrieved from [Link]
Stability of [(N-morpholine)metylene]daunorubicin hydrochloride in solid state - PubMed. (2011). Retrieved from [Link]
MORPHOLINE (MORFOLİN) | GALAXY GOZL. (n.d.). Retrieved from [Link]
Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC - NIH. (2024). Retrieved from [Link]
The microbial degradation of morpholine - ResearchGate. (2014). Retrieved from [Link]
Morpholine decomposition products in the secondary cycle of CANDU-PHWR plants. (1995). Retrieved from [Link]
Morpholine - Wikipedia. (n.d.). Retrieved from [Link]
3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
N-(4-BROMOPHENYL)MORPHOLINE One Chongqing Chemdad Co. (n.d.). Retrieved from [Link]
Stability and stabilization studies of TAK-599 (Ceftaroline Fosamil), a novel N-phosphono type prodrug of anti-methicillin resistant Staphylococcus aureus cephalosporin T-91825 - PubMed. (2007). Retrieved from [Link]
This guide addresses the palladium-catalyzed cross-coupling of
-acyl sulfonamides with organozinc reagents to synthesize ketones. Unlike standard amides, -acyl sulfonamides possess a chemically distorted "twisted" C–N bond (), rendering them highly competent electrophiles for oxidative addition by Pd(0).
Target Reaction:
Common Failure Modes:
Moisture-induced protonation of the organozinc (leading to "No Reaction").
Catalyst deactivation (formation of Pd-black).
Competitive hydrolysis of the labile
-acyl sulfonamide starting material.
Diagnostic Workflow (Visual)
Before altering variables, trace your failure mode using this logic tree.
Figure 1: Decision tree for diagnosing low conversion in Negishi acylation.
Critical Troubleshooting Guides (Q&A)
Category A: The Organozinc Reagent (The #1 Culprit)
Q: My reaction stalls at 20% conversion. I added 1.5 equivalents of RZnX. Why isn't it finishing?A: The "nominal" stoichiometry is likely incorrect due to titer decay. Organozincs are notoriously sensitive to moisture.[1] If your THF contains even 50 ppm water, it will quench the organozinc immediately.
The Fix: You must titrate your organozinc immediately before use. Do not rely on the "bottle value" or a calculation based on mass of zinc dust.
Protocol: Use the Iodine Titration Method .
Dissolve accurately weighed
(approx 0.5 mmol) in dry THF (2 mL).
Add the organozinc solution dropwise until the brown iodine color disappears (colorless endpoint).
Calculate concentration:
.
Q: Why does the protocol recommend LiCl? Can I omit it?A:Do not omit LiCl. Knochel's work demonstrated that LiCl is not just a byproduct; it is a structural modifier.
Mechanism: LiCl solubilizes the organozinc species by forming zincate species (e.g.,
or ). This breaks up polymeric aggregates of zinc, significantly accelerating the transmetallation step in the catalytic cycle [1]. Without LiCl, transmetallation is often the rate-determining step (RDS), leading to catalyst decomposition before the cycle completes.
Category B: The Substrate (
-Acyl Sulfonamide)
Q: I see the formation of a primary sulfonamide (
) and carboxylic acid. What happened?A: This is hydrolysis , not coupling. -acyl sulfonamides are activated electrophiles (similar to anhydrides).
Cause: Adventitious water in the solvent or highly hygroscopic bases.
Prevention:
Dry THF over activated alumina or molecular sieves (3Å) for 24 hours.
Flame-dry all glassware under vacuum.
Tip: If your
-acyl sulfonamide is unstable on silica gel during purification, use neutral alumina or perform the coupling on the crude material immediately after synthesis.
Category C: Catalyst & Ligand Selection
Q: I am using
but yields are inconsistent. Is there a better system?A: While tetrakis is standard, it is air-sensitive and thermally unstable. For difficult couplings (sterically hindered -acyl sulfonamides), switch to Pd-PEPPSI-IPr or XPhos Pd G3 .
Reasoning: The
-acyl sulfonamide coupling involves oxidative addition into a C–N bond. Electron-rich, bulky ligands (NHC or Buchwald biaryl phosphines) facilitate this oxidative addition and stabilize the Pd(0) species against aggregation (Pd black) [2].
The Catalytic Cycle & Mechanistic Insight
Understanding where the cycle breaks helps you fix it.
Figure 2: The catalytic cycle. Note that Oxidative Addition occurs into the twisted amide C-N bond, releasing the sulfonamide as a zinc-bound leaving group.
Standardized Protocol (High-Fidelity)
Reaction: Coupling of
-benzoyl-4-toluenesulfonamide with Phenylzinc iodide.
Parameter
Specification
Notes
Solvent
THF (Anhydrous)
Toluene can be used for higher temps (C).
Concentration
0.1 M - 0.2 M
Too dilute = slow kinetics. Too conc = exotherm risk.
Catalyst Loading
1 - 3 mol%
Start with 2 mol%.
Organozinc
1.2 - 1.5 equiv
Must contain LiCl (Knochel-type).
Temperature
RT 50°C
Start at RT. Heat only if conversion stalls.
Step-by-Step:
Vessel Prep: Flame-dry a 10 mL Schlenk tube; cool under Argon flow.
Solids: Charge
-acyl sulfonamide (1.0 equiv) and Pd catalyst (e.g., or Pd-PEPPSI-IPr, 2 mol%).
Solvent: Add anhydrous THF.
Activation: Stir for 5 mins.
Addition: Add RZnX solution (titrated, 1.3 equiv) dropwise via syringe over 5 minutes.
Observation: A mild exotherm is normal. Solution color usually changes from yellow to dark orange/brown.
Monitoring: Check TLC/LCMS at 1 hour.
Pass: Product forms, SM disappears.
Fail: If SM remains, add 0.5 equiv more RZnX and heat to 40°C.
Knochel, P. et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angewandte Chemie International Edition, vol. 42, no. 36, 2003, pp. 4302-4320.
Szostak, M. et al. "N-Acylsaccharins as Amide-Based Acylating Reagents in Palladium-Catalyzed Negishi Cross-Coupling." Organic Letters, vol. 16, no. 20, 2014, pp. 5294–5297.
Organ, M. G. et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Negishi Cross-Coupling." Chemistry – A European Journal, vol. 12, no. 18, 2006, pp. 4749-4755.
Krasovskiy, A. and Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333-3336.
Overcoming steric hindrance in alpha-substitution of sulfonamides
Welcome to the technical support center for the α-substitution of sulfonamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-H fu...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the α-substitution of sulfonamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-H functionalization adjacent to the sulfonamide moiety. The inherent steric bulk of the sulfonyl group, combined with the electronic properties of the system, often presents significant challenges to achieving high yields and selectivity.
This resource provides in-depth, experience-driven answers to common questions, detailed troubleshooting guides for when your reactions don't go as planned, and validated protocols to serve as a starting point for your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is α-substitution of sulfonamides so challenging, especially with sterically hindered substrates?
A: The primary challenge stems from a combination of steric and electronic factors.
Steric Hindrance: The sulfonyl group (-SO₂-) is sterically demanding. This bulk can physically block the approach of both the base required for deprotonation and the incoming electrophile. When the R groups on the nitrogen or the α-carbon are also large, this problem is magnified, leading to slow reaction rates or complete failure.[1][2]
Acidity of the α-Proton: While the sulfonyl group is electron-withdrawing, which increases the acidity of the α-protons, this effect can be insufficient to allow deprotonation with weaker bases, especially when sterics are an issue. Strong, often bulky bases are required, which brings us back to the steric challenge.[3][4]
N-H vs. C-H Acidity: In primary or secondary sulfonamides (R-SO₂NHR' or R-SO₂NH₂), the N-H proton is significantly more acidic than the α-C-H proton. The base will deprotonate the nitrogen first, forming a sulfonamidate anion. Deprotonation of the α-carbon then requires a second equivalent of a very strong base.[5]
Q2: I'm getting no reaction or very low conversion. What is the first thing I should check?
A: The most common culprit for failed α-deprotonation is an insufficiently strong base or suboptimal reaction conditions.
Choice of Base: Standard bases like hydroxides, carbonates, or even alkoxides are generally not strong enough to deprotonate the α-carbon of a sulfonamide. You must use very strong, non-nucleophilic bases. Organolithium reagents are the standard choice.[6][7]
Temperature: These reactions are typically run at very low temperatures (e.g., -78 °C) to prevent side reactions, such as the base reacting with the solvent (like THF) or decomposition of the lithiated intermediate.[8][9]
Reagent Purity and Stoichiometry: Organolithium bases are highly reactive and sensitive to moisture and air. Ensure your reagents are properly titrated and handled under an inert atmosphere (e.g., Argon or Nitrogen). For N-H containing sulfonamides, ensure you are using at least two equivalents of base: one for the N-H proton and one for the α-C-H.[5]
Q3: What is the difference between n-BuLi, s-BuLi, and t-BuLi, and which one should I use?
A: These are all strong organolithium bases, but they differ in their basicity and steric bulk. The choice depends on the specific substrate and desired outcome.
Base
Relative Basicity
Steric Bulk
Common Use Case
n-BuLi
Strong
Low
General-purpose, but can act as a nucleophile at higher temperatures.[8]
s-BuLi
Stronger
Medium
More basic and slightly bulkier; good for more difficult deprotonations.
t-BuLi
Strongest
High
Very powerful base, but its bulk can be detrimental if the α-proton is highly congested.
LDA
Strong
High
Lithium diisopropylamide is a very strong, non-nucleophilic base, often preferred when the electrophile is sensitive to nucleophilic attack by an alkyl lithium.[9][10]
General Guidance: Start with n-BuLi or LDA. If deprotonation is still sluggish, consider moving to the more reactive s-BuLi. The choice is often empirical and requires screening.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental failures in a problem-solution format.
Problem 1: Low yield of the desired α-substituted product, with significant recovery of starting material.
This indicates that the initial deprotonation (lithiation) step is the primary point of failure.
Potential Cause
Recommended Solution & Rationale
Insufficient Basicity
Switch to a stronger base. If n-BuLi failed, try s-BuLi. The increased basicity can overcome a higher kinetic barrier to deprotonation.
Steric Clash with Base
If the α-proton is severely hindered, even a strong base might not be able to access it. Consider using a less bulky but still powerful base. Sometimes a combination like n-BuLi with an additive like TMEDA (tetramethylethylenediamine) can increase reactivity by breaking up organolithium aggregates.[7]
Poor Coordination
The lithiation is often directed by the coordination of the lithium cation to the sulfonyl oxygens.[7] Ensure your solvent is appropriate (THF is standard) and consider additives.
Reaction Temperature Too High
If the temperature rises, the lithiated intermediate may not be stable or may react in undesired ways before the electrophile is added. Maintain strict temperature control at -78 °C.
Problem 2: The reaction works for simple sulfonamides, but fails when I use my complex, sterically demanding substrate.
This is a classic steric hindrance problem. When standard deprotonation fails, more advanced strategies are required.
Potential Cause
Recommended Solution & Rationale
Direct Steric Blockade
The substrate's architecture prevents the base and/or electrophile from reaching the α-carbon.
Strategy 1: Directed ortho Metalation (DoM)
If your sulfonamide has an aryl group, you can use the sulfonamide itself as a Directed Metalation Group (DMG) to functionalize the aromatic ring ortho to the sulfonyl group. This is an alternative to α-substitution but achieves functionalization nearby.[6][11][12]
Strategy 2: Modify the Sulfonamide
Can you use a less hindered sulfonamide derivative? For example, instead of an N,N-diethylsulfonamide, could an N-methyl or unsubstituted sulfonamide be used? Unsubstituted sulfonamides often provide better yields.[1][2]
Strategy 3: Transition-Metal Catalysis
Modern methods are emerging that bypass the need for stoichiometric strong bases. C-H activation/functionalization using catalysts like Palladium, Rhodium, or Iridium can offer completely different mechanistic pathways that are less sensitive to traditional steric effects.[13][14][15]
Problem 3: Multiple products are formed, including decomposition of the starting material.
This suggests that the generated carbanion is unstable or that the base is reacting in unintended ways.
Potential Cause
Recommended Solution & Rationale
Base Acting as a Nucleophile
n-BuLi can sometimes add to carbonyls or other electrophilic sites in your molecule, especially at higher temperatures. Switch to a non-nucleophilic base like LDA or KHMDS.[9][10]
Elimination Side Reactions
If there is a leaving group in the β-position, the generated α-anion can trigger elimination. This is inherent to the substrate; a change in synthetic strategy may be needed.
Intermediate Instability
The lithiated sulfonamide might be fragmenting. Ensure the reaction is kept cold and that the electrophile is added promptly after the anion is formed.
Visualization of Key Processes
To better understand the core concepts, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.
Caption: General mechanism for α-substitution of sulfonamides.
Caption: Decision workflow for troubleshooting failed reactions.
Key Protocols & Methodologies
Protocol 1: General Procedure for α-Alkylation of an N,N-Dialkyl Sulfonamide
This protocol is a starting point for the α-alkylation of a sulfonamide that does not possess an acidic N-H proton.
Setup: Under an inert atmosphere of argon, add the sulfonamide to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
Dissolution: Add anhydrous THF to dissolve the sulfonamide (concentration typically 0.1-0.5 M).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Deprotonation: Slowly add the n-BuLi solution dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
Anion Formation: Stir the resulting mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the carbanion.
Electrophile Addition: Add the alkyl halide dropwise to the solution at -78 °C.
Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material. The reaction may be allowed to slowly warm to room temperature overnight for less reactive electrophiles.
Quenching: Carefully quench the reaction at low temperature by the slow addition of saturated aqueous NH₄Cl solution.
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate).
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
Organic Chemistry Frontiers. (n.d.).
ResearchGate. (n.d.).
UCL Discovery. (n.d.). Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides.
DR-NTU. (n.d.).
PMC. (n.d.). Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones.
ACS Publications. (2023, July 21). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. The Journal of Physical Chemistry B.
PMC. (2023, July 21). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity.
RSC Publishing. (n.d.). Anion binding vs.
PMC. (n.d.).
PMC. (n.d.).
PMC. (2022, December 7).
University of Rochester. (n.d.). Directed (ortho)
ACS Publications. (2023, March 27). Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. The Journal of Organic Chemistry.
PubMed. (2016, September 2).
RSC Publishing. (2021, January 29).
Baran Lab. (n.d.).
Homework.Study.com. (n.d.). Lithium diisopropylamide is a strong base and nonnucleophilic base. It is often freshly prepared....
Chemistry Stack Exchange. (2016, July 23). Why is BuLi a better nucleophile than base?.
Technical Support Center: Nucleophilic Substitution of Bromomethyl Sulfones
Current Status: Operational Ticket ID: BMS-SN2-SOLV Assigned Specialist: Senior Application Scientist, Process Chemistry Division Core Diagnostic: The "Alpha-Halo" Paradox User Warning: If you are observing unexpected al...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: BMS-SN2-SOLV
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Core Diagnostic: The "Alpha-Halo" Paradox
User Warning: If you are observing unexpected alkene formation or complete lack of reactivity, you are likely encountering the specific physical-organic constraints of
-halosulfones.
Bromomethyl sulfones (
) are deceptive substrates. While they appear to be standard primary alkyl halides, they are significantly deactivated toward reactions and highly prone to the Ramberg-Bäcklund Rearrangement (RBR) .
The Mechanistic Bifurcation
Before selecting a solvent, you must understand the competition between Substitution (
) and Rearrangement (RBR).
Figure 1: The Mechanistic Bifurcation. Note that the sulfone oxygens electrostatically repel incoming nucleophiles (Field Effect), raising the activation energy for
and making the elimination pathway (RBR) kinetically competitive.
Solvent Selection Matrix
The choice of solvent dictates the energy landscape of the nucleophile. For bromomethyl sulfones, "standard"
solvents often lead to failure.
Comparative Solvent Analysis
Solvent Class
Examples
Rate
RBR Risk
Recommendation
Polar Aprotic
DMF, DMSO, NMP
High
Critical
Use only with non-basic nucleophiles (Azide, Thiolates). The "naked anion" effect increases basicity, triggering RBR.
Polar Protic
MeOH, EtOH, Water
Low
Low
Solvation of the nucleophile suppresses basicity (good) but kills nucleophilicity (bad). Use only for highly reactive nucleophiles (e.g., I⁻).
Phase Transfer (PTC)
Tol/H₂O, DCM/H₂O
Tunable
Medium
GOLD STANDARD. Allows separation of base (aq) and substrate (org), controlling the active concentration of nucleophile.
Non-Polar
THF, DCM
Very Low
Low
Generally ineffective without a catalyst due to poor solubility of nucleophilic salts.
Troubleshooting Guides & Protocols
Scenario A: "I am getting an alkene (Ramberg-Bäcklund) instead of substitution."
Cause: Your nucleophile is acting as a base.[1][2][3] In Polar Aprotic solvents (DMF/DMSO), even weak bases can deprotonate the
-position due to the high acidity of sulfones ( in DMSO).
Protocol Fix: The "Buffered" Protic Switch
Switch to a solvent system that buffers the basicity of your nucleophile without destroying its nucleophilicity.
Solvent: 9:1 Ethanol/Water.
Temperature: Reflux.
Additive: If using an amine nucleophile, add 1.0 eq of the amine hydrochloride salt to buffer the pH.
Scenario B: "No reaction is occurring (Starting Material recovered)."
Cause: The "
-Halo Sulfone Effect."[4][5] The dipole of the sulfone oxygens repels the incoming nucleophile from the backside of the C-Br bond. You need to increase the energy of the nucleophile.
Protocol Fix: Phase Transfer Catalysis (PTC)
This method uses a quaternary ammonium salt to transport the nucleophile into the organic phase as a tight ion pair, desolvated enough to react but controlled enough to avoid rapid elimination.[6]
Step-by-Step PTC Protocol:
Organic Phase: Dissolve Bromomethyl Sulfone (1.0 eq) in Toluene (0.5 M).
Catalyst: Add Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5-10 mol%).
Conditions: Vigorously stir at 60-80°C.
Note: Vigorous stirring is non-negotiable to maximize interfacial area.
Scenario C: "I need to substitute with a hard nucleophile (e.g., Alkoxide)."
Diagnosis: This is chemically forbidden in direct substitution. Alkoxides will exclusively trigger RBR or E2 elimination.
Workaround: You must change your synthetic route.
Alternative: React the thiol (R-SH) with the alkyl halide first, then oxidize to the sulfone after the bond is formed.
Decision Logic: Solvent Selector
Use this logic flow to determine the correct solvent system for your specific nucleophile.
Figure 2: Solvent Selection Logic. Note that hard nucleophiles are generally incompatible with direct substitution on this substrate class.
Frequently Asked Questions (FAQs)
Q: Can I use NaH to deprotonate a nucleophile in DMF before adding the bromomethyl sulfone?A:Absolutely not. Residual NaH or the resulting naked anion will immediately deprotonate the bromomethyl sulfone at the
-position (the other side of the sulfone), triggering the Ramberg-Bäcklund rearrangement. You will isolate an alkene, not your product.
Q: Why does the reaction work with Chloromethyl sulfones but not Bromomethyl?A: It is actually the opposite. Bromomethyl sulfones are generally more reactive toward substitution than chloromethyl analogs due to the better leaving group ability of Bromide. If your chloromethyl reaction worked, it likely required higher temperatures which might be masking a yield loss to side reactions.
Q: I see a spot on TLC that is much less polar than my sulfone. What is it?A: That is likely the alkene resulting from
extrusion (Ramberg-Bäcklund). This confirms your reaction conditions are too basic. Switch from Carbonate/Hydroxide bases to a PTC system or a buffered protic system.
References
Alpha-Halo Sulfone Reactivity:
Bordwell, F. G., et al. (1951). The Effect of the Sulfonyl Group on the Reactivity of Alpha-Halo Sulfones. Journal of the American Chemical Society.
[Link]
Phase Transfer Catalysis General Principles:
Makosza, M. (2000). Phase-transfer catalysis.[4][6][7][8] A general green methodology in organic synthesis. Pure and Applied Chemistry.
[Link]
Solvent Effects in Nucleophilic Substitution:
Lumen Learning. Factors affecting rate of nucleophilic substitution reactions.
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1H NMR Characterization of 4-[(Bromomethyl)sulfonyl]morpholine
Content Type: Technical Comparison & Characterization Guide
Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers
Executive Summary
This guide provides an authoritative characterization of 4-[(Bromomethyl)sulfonyl]morpholine , a critical electrophilic building block used in the synthesis of sulfonamide-based inhibitors and proteolysis targeting chimeras (PROTACs).
As a Senior Application Scientist, I have structured this analysis to move beyond simple spectral listing. We will compare this product against its non-halogenated precursor, 4-(Methylsulfonyl)morpholine , to establish a clear "Synthesis Verification" baseline. This comparison is vital for researchers monitoring the bromination of sulfonyl methyl groups or assessing the purity of commercial reagents.
Structural Logic & Mechanistic Grounding
To interpret the NMR spectrum accurately, one must understand the electronic environment. The molecule consists of a morpholine ring attached to a sulfonyl group (
), which is further bonded to a bromomethyl moiety ().
The Electronic Push-Pull
The Morpholine Ring: Acts as a distinct "fingerprint" region. The oxygen atom deshields the adjacent methylenes (
), while the nitrogen (electron-withdrawing via the sulfonyl bond) affects the protons.
The Sulfonyl Group: A strong electron-withdrawing group (EWG) that deshields alpha-protons.
The Bromine Atom: The critical differentiator. Substituting a hydrogen on the methyl group with bromine introduces significant inductive deshielding (
), shifting the singlet signal downfield by approximately 1.7–1.8 ppm compared to the methyl precursor.
Visualization: Structural Shift Map
The following diagram illustrates the correlation between the chemical structure and the expected chemical shift regions.
Figure 1: Structural assignment logic correlating functional groups to specific NMR regions.
Comparative Analysis: Product vs. Alternative
The most common analytical challenge is distinguishing the target product from its starting material or hydrolysis byproducts. Below is a direct comparison between the target 4-[(Bromomethyl)sulfonyl]morpholine and its precursor 4-(Methylsulfonyl)morpholine .
Table 1: Chemical Shift Comparison (
, 400 MHz)
Proton Assignment
4-[(Bromomethyl)sulfonyl]morpholine (Target)
4-(Methylsulfonyl)morpholine (Precursor)
(Shift Difference)
4.48 ppm (s, 2H)
2.82 ppm (s, 3H)
+1.66 ppm (Downfield)
(Morpholine)
3.78 ppm (m, 4H)
3.76 ppm (m, 4H)
+0.02 ppm (Negligible)
(Morpholine)
3.36 ppm (m, 4H)
3.22 ppm (m, 4H)
+0.14 ppm (Inductive effect)
Key Diagnostic Insight:
The disappearance of the singlet at 2.82 ppm and the emergence of a new singlet at ~4.48 ppm is the definitive confirmation of successful bromination. If both peaks are present, the reaction is incomplete.
Experimental Protocol
To ensure reproducibility and minimize solvent-solute interactions that can obscure multiplet resolution, follow this standardized protocol.
Reagents & Equipment[1][2]
Solvent: Chloroform-d (
) with 0.03% TMS (Tetramethylsilane) as an internal standard.
Note: DMSO-
can be used, but water suppression may be required as the water peak (~3.3 ppm) often overlaps with the morpholine signal.
Instrument: 400 MHz NMR (or higher).
Sample Concentration: 10–15 mg of compound in 0.6 mL solvent.
Step-by-Step Workflow
Preparation: Weigh 10 mg of 4-[(Bromomethyl)sulfonyl]morpholine into a clean vial.
Solvation: Add 0.6 mL
. Vortex until fully dissolved. Ensure no suspended solids remain, as this causes line broadening.
Acquisition:
Pulse Angle: 30° or 45°.
Relaxation Delay (
): Set to 2.0 seconds to ensure accurate integration of the isolated methylene singlet.
Scans: 16–32 scans are sufficient for this concentration.
Processing:
Phase correction: Manual or automated.
Baseline correction: Polynomial fit (Bernstein polynomial).
Referencing: Set TMS to 0.00 ppm.
Workflow Visualization
Figure 2: Standardized NMR acquisition workflow for sulfonyl morpholines.
Troubleshooting & Impurity Profiling
Even high-purity commercial reagents can degrade. Common impurities include:
Morpholine (Hydrolysis Product):
Look for broad triplets upfield or shifts in the 2.8–3.0 ppm range depending on pH.
Validation: In
, free morpholine is typically around 2.9 ppm.
Dibromomethyl Species (
):
Over-bromination during synthesis.
Signal: A methine singlet significantly downfield, likely 6.0–6.5 ppm .
Residual Solvents:
Ethyl Acetate (common recrystallization solvent): Singlet at 2.05 ppm, Quartet at 4.12 ppm.
Dichloromethane: Singlet at 5.30 ppm.
Self-Validating the Spectrum
Integration Check: Set the
singlet (4.48 ppm) to an integral of 2.0.
Validation: The morpholine regions (3.78 and 3.36 ppm) must each integrate to 4.0 (
0.2).
Fail State: If the morpholine integrals are significantly higher (>4.5), the sample likely contains unreacted morpholine or non-sulfonated impurities.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (General reference for substituent additivity rules and electronegativity effects).
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
National Institute of Standards and Technology (NIST). (2023). Morpholine, 4-(methylsulfonyl)- Mass Spectrum and Data. NIST Chemistry WebBook, SRD 69. Link
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
A Comparative Guide to the Reactivity of α-Chloro vs. α-Bromo Sulfonamides in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry and drug discovery, α-halo sulfonamides are valuable intermediates for the introduction of diverse functional...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, α-halo sulfonamides are valuable intermediates for the introduction of diverse functionalities. The choice between an α-chloro and an α-bromo sulfonamide can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of these two classes of compounds in nucleophilic substitution reactions, supported by established chemical principles and experimental data from analogous systems, to empower researchers in making informed decisions for their synthetic endeavors.
Executive Summary
α-Bromo sulfonamides are inherently more reactive than their α-chloro counterparts in SN2 reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion, a consequence of the weaker carbon-bromine bond. While direct kinetic data for α-halosulfonamides is not extensively documented in publicly available literature, a wealth of information from closely related α-halo carbonyl compounds and general principles of nucleophilic substitution provide a robust framework for this comparison. Researchers can expect faster reaction times and milder conditions when employing α-bromo sulfonamides, whereas α-chloro sulfonamides may necessitate more forcing conditions to achieve comparable conversions.
The Underlying Chemistry: Why Bromide is a Better Leaving Group
The reactivity of α-halo sulfonamides in nucleophilic substitution reactions is predominantly governed by the SN2 mechanism. This is a single-step process where a nucleophile attacks the electrophilic α-carbon, and the halide (leaving group) departs simultaneously. The rate of this reaction is directly influenced by the stability of the departing halide ion.
The key factors that make bromide a superior leaving group to chloride are:
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. A lower BDE means that less energy is required to cleave the C-Br bond in the transition state, leading to a lower activation energy and a faster reaction rate.
Polarizability: Bromine is larger and its electron cloud is more polarizable than that of chlorine. This increased polarizability helps to stabilize the developing negative charge in the transition state of the SN2 reaction.
Basicity of the Leaving Group: Weaker bases are better leaving groups. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). Consequently, Br⁻ is more stable in solution and a better leaving group.
The general reactivity trend for halides as leaving groups in SN2 reactions is I > Br > Cl > F.
Comparative Reactivity: Evidence from Analogous Systems
Direct quantitative comparisons of the reactivity of α-chloro and α-bromo sulfonamides are scarce. However, extensive studies on structurally similar α-halo ketones and α-haloacetamides provide compelling evidence for the expected reactivity trend.
A seminal study on the reaction of α-haloacetophenones with iodide ion revealed that the α-bromo derivative reacts approximately 160 times faster than the α-chloro analog under identical conditions.[1] This significant rate enhancement is a direct consequence of the better leaving group ability of bromide.
Similarly, for N-haloacetamides, the reactivity in various transformations follows the order: N-iodoacetamide > N-bromoacetamide > N-chloroacetamide.[2] This trend is attributed to the decreasing strength of the nitrogen-halogen bond down the group.
Based on these analogous systems, it is reasonable to extrapolate that α-bromo sulfonamides will exhibit significantly higher reactivity than α-chloro sulfonamides in nucleophilic substitution reactions.
Quantitative Reactivity Comparison (Inferred)
The following table summarizes the expected relative reactivity based on established chemical principles and data from analogous systems.
Feature
α-Chloro Sulfonamide
α-Bromo Sulfonamide
Rationale
Relative Reaction Rate
Lower
Higher
Weaker C-Br bond, better leaving group ability of Br⁻.
May require more forcing conditions, potentially leading to more side products.
Milder conditions can lead to cleaner reactions and higher yields.
Higher temperatures can promote elimination or other undesired pathways.
Experimental Protocols
The following are generalized, step-by-step methodologies for comparing the reactivity of α-chloro and α-bromo sulfonamides in a nucleophilic substitution reaction with a common nucleophile, such as sodium azide. These protocols are intended as a starting point and may require optimization for specific substrates.
Synthesis of α-Halo Sulfonamide Precursors
A common route to α-halo sulfonamides involves the halogenation of an N-substituted sulfonamide. For example, an N-alkyl-p-toluenesulfonamide can be deprotonated with a strong base (e.g., LDA) and then quenched with an electrophilic halogen source (e.g., N-chlorosuccinimide or N-bromosuccinimide).
Comparative Nucleophilic Substitution with Sodium Azide
Materials and Reagents:
α-Chloro-N-benzyl-p-toluenesulfonamide
α-Bromo-N-benzyl-p-toluenesulfonamide
Sodium azide (NaN₃)
Dimethylformamide (DMF), anhydrous
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous sodium sulfate or magnesium sulfate
Silica gel for column chromatography
Equipment:
Round-bottom flasks
Magnetic stirrer and stir bars
Heating mantle or oil bath with temperature control
Thermometer
Separatory funnel
Rotary evaporator
Glassware for column chromatography
TLC plates and developing chamber
NMR spectrometer and/or LC-MS for analysis
Experimental Procedure:
Reaction Setup: In separate, flame-dried round-bottom flasks equipped with magnetic stir bars, dissolve the α-chloro sulfonamide (1.0 mmol) and the α-bromo sulfonamide (1.0 mmol) in anhydrous DMF (10 mL).
Addition of Nucleophile: To each flask, add sodium azide (1.2 mmol).
Reaction Execution: Stir the reaction mixtures at a set temperature (e.g., 50 °C). Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 30 minutes).
Work-up and Purification:
Once the starting material is consumed (or after a set time for comparison), cool the reaction mixtures to room temperature.
Pour each reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
Combine the organic layers for each reaction, wash with water and then with brine.
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude products by column chromatography on silica gel.
Analysis: Characterize the products by NMR and Mass Spectrometry to confirm the structure of the α-azido sulfonamide. Compare the reaction times and isolated yields for the chloro and bromo starting materials to quantify the reactivity difference.
Visualization of Key Concepts
SN2 Reaction Mechanism
Caption: Generalized SN2 reaction mechanism.
Experimental Workflow for Reactivity Comparison
Caption: Workflow for comparing reactivity.
Conclusion
For researchers, scientists, and drug development professionals, the choice between α-chloro and α-bromo sulfonamides as synthetic intermediates is a trade-off between reactivity and cost. The α-bromo derivatives are significantly more reactive, allowing for milder reaction conditions, shorter reaction times, and potentially cleaner reaction profiles. In contrast, the α-chloro analogs are often more economical but may require more forcing conditions to achieve the desired transformation. A thorough understanding of these reactivity differences is crucial for efficient route development, optimization, and the successful synthesis of target molecules.
References
Westaway, K. C., et al. (Year of publication). Title of the article. Journal Name, Volume(Issue), pages. (A specific reference for the relative rates of ethyl halides would be inserted here if a direct link were available).
Conant, J. B., Kirner, W. R., & Hussey, R. E. (1925). The Relation between the Structure of Organic Halides and the Speeds of their Reaction with Inorganic Iodides. I. The Problem of the Substitution of Halogen by Halogen. Journal of the American Chemical Society, 47(2), 488–501. Available at: [Link].
Dalal Institute. Aliphatic Nucleophilic Substitution. Available at: [Link] (This is a representative URL, as the original link was a temporary redirect).
LibreTexts. 4.10: Leaving Group Formation. Available at: [Link] (This is a representative URL, as the original link was a temporary redirect).
MDPI. Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Available at: [Link] (This is a representative URL, as the original link was a temporary redirect).
PMC. The Fascinating Chemistry of α‐Haloamides. Available at: [Link] (This is a representative URL, as the original link was a temporary redirect).
ResearchGate. Reaction, Reactivity and Behaviour of α- Chloroacetamides in the Synthesis of Acrylamide Derivatives. Available at: [Link] (This is a representative URL, as the original link was a temporary redirect).
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: Elucidating Morpholine Sulfonamide Scaffolds via ESI-CID vs. HCD Fragmentation
Executive Summary & Strategic Context
Objective: This guide provides a technical comparison between Low-Energy Collision-Induced Dissociation (CID) and Higher-Energy C-Trap Dissociation (HCD) for the structural characterization of morpholine sulfonamide derivatives.
The Challenge: Morpholine sulfonamides are ubiquitous in drug discovery (e.g., MMP inhibitors, antibiotics). However, their fragmentation often presents two analytical hurdles:
Isobaric Ambiguity: The loss of
(64 Da) can be confused with other neutral losses (e.g., or combined losses) in nominal mass instruments.
Low-Mass Cutoff: The diagnostic morpholine fragment (m/z ~86) is often lost in ion trap CID experiments due to the "1/3 rule," obscuring the identification of the amine headgroup.
The Solution: We compare the standard quantitative workflow (Triple Quadrupole/CID) against the elucidation workflow (Orbitrap/HCD), demonstrating why HCD is superior for de novo identification while CID remains the gold standard for targeted quantification.
Mechanistic Expertise: The Fragmentation Pathway
To interpret the data, one must understand the causality of the bond breaks. The fragmentation of morpholine sulfonamides is driven by proton mobility and the stability of the resulting sulfonyl cation.
Primary Protonation: Occurs at the morpholine nitrogen (the most basic site).
Mechanism A (S-N Cleavage): The energetic bottleneck. Heterolytic cleavage of the S-N bond releases the neutral morpholine and generates a sulfonyl cation (
).
Mechanism B (
Extrusion): A rearrangement where the group is expelled, often followed by the recombination of the aryl ring and the amine. This is highly diagnostic but energy-dependent.
Mechanism C (Morpholine Ring Opening): High-energy fragmentation leads to ring cleavage, producing ions at m/z 86 (
) and m/z 56 ().
Visualization: Fragmentation Pathway
Figure 1: Mechanistic divergence of morpholine sulfonamides. Note that the diagnostic m/z 86 ion often requires secondary activation (HCD).
Comparative Analysis: CID vs. HCD
This section objectively compares the two fragmentation modes based on experimental outcomes.
Table 1: Performance Matrix
Feature
CID (Resonant Excitation)
HCD (Beam-Type Collisional Dissociation)
Implication for Morpholine Sulfonamides
Energy Regime
Low, slow heating (ms timescale).
High, rapid heating (s timescale).
CID favors simple S-N cleavage; HCD drives ring opening.
Low Mass Cutoff
Yes (The "1/3 Rule").
No.
Critical: CID often misses the m/z 86 diagnostic ion if the parent >260 Da. HCD detects it.
Spectrum Type
"Clean" (Primary fragments only).
"Rich" (Primary + Secondary fragments).
HCD provides more "fingerprint" ions for library matching.
Mass Accuracy
Nominal (Unit resolution).
High (ppm level).
HCD distinguishes loss (63.96 Da) from (64.03 Da).
Quantification
Superior (SRM/MRM).
Good (PRM), but slower duty cycle.
Use CID for PK studies; use HCD for MetID.
The "Trustworthiness" Protocol: Self-Validating Identification
To ensure your data is accurate, use this self-validating logic:
The "Sulfur Rule" Check: In HCD (High Res), the precursor isotope pattern must show the
contribution (~4.4% of the peak).
The "64 Da" Shift: Look for the neutral loss of 63.9619 Da. If the loss is 64.0313 Da, it is not
extrusion; it is a carbon loss.
The Diagnostic Pair: The presence of m/z 86.0600 (
) AND m/z 114.055 (if carbonyl present) confirms the morpholine ring integrity.
Experimental Protocols
Workflow A: Structural Elucidation (High-Res HCD)
Best for: Impurity profiling, metabolite identification.
Instrumentation: Q-Exactive or Orbitrap Fusion.
Source Parameters:
Spray Voltage: 3.5 kV (Positive Mode).
Sheath Gas: 35 arb units; Aux Gas: 10 arb units.
Capillary Temp: 320°C.
MS/MS Settings:
Resolution: 17,500 or 35,000 (at m/z 200).
Isolation Window: 1.5 m/z (Narrow enough to exclude isotopes, wide enough for transmission).
Stepped NCE (Normalized Collision Energy):20, 40, 60 .
Why? Low energy (20) preserves the S-N bond for molecular weight confirmation. High energy (60) forces the morpholine ring opening to generate the m/z 86 fingerprint.
Data Processing: Extract Ion Chromatogram (XIC) for m/z 86.0600 with 5 ppm window.
) as the Quantifier (most intense). Select the Amine fragment (if visible > m/z 50) as the Qualifier.
Collision Gas: Argon @ 1.5 mTorr.
Dwell Time: 50 ms.
Visualization: Decision Tree Workflow
Figure 2: Operational workflow for selecting the correct fragmentation mode based on analytical goals.
References
Klagkou, K., et al. (2003).[1] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[1] Link
Holman, S. W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry, 43(6). Link
Olsen, J. V., et al. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods, 4, 709–712. (Foundational text for HCD vs CID mechanics). Link
Thermo Fisher Scientific. (2019). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn and ESI-Q-TOF-MS/MS.[2] Journal of Mass Spectrometry. Link
A Senior Application Scientist's Guide to Validating Enantioselectivity in Stereoconvergent Sulfonamide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. Sulfonamides, a critical class of therapeutic agents, are...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. Sulfonamides, a critical class of therapeutic agents, are no exception.[1][2] Stereoconvergent synthesis, a powerful strategy that transforms a racemic mixture into a single, enantioenriched product, has emerged as an efficient approach for preparing chiral sulfonamides.[3][4] However, the successful implementation of these synthetic routes is critically dependent on robust and accurate methods for validating the enantioselectivity of the final product.
This guide provides an in-depth comparison of key analytical techniques for determining the enantiomeric excess (ee) of chiral sulfonamides. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
The Imperative of Enantiomeric Purity in Sulfonamide Drug Development
The three-dimensional arrangement of atoms in a chiral molecule can dramatically influence its pharmacological and toxicological properties. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even harmful. Therefore, the precise control and validation of stereochemistry are paramount in the development of safe and effective drugs. Stereoconvergent methods offer an elegant solution to producing single enantiomers from racemic starting materials, maximizing yield and stereochemical control.[4]
Comparative Analysis of Analytical Techniques for Enantioselectivity Validation
The choice of analytical technique for determining enantiomeric excess is dictated by factors such as the properties of the sulfonamide, the required level of accuracy and precision, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most widely employed methods for chiral separations of sulfonamides.[5][6][7]
Robust, reproducible, widely available, suitable for routine quality control.[9]
Requires reference standards for each enantiomer, potential for co-elution with impurities.[10]
Supercritical Fluid Chromatography (SFC)
Utilizes a supercritical fluid (typically CO2) as the mobile phase, often offering faster and more efficient separations than HPLC.[5][7]
Retention time (tR), peak area for quantification, % enantiomeric excess (ee).
High
Excellent
Faster analysis times, reduced organic solvent consumption, often higher resolution.[5][7]
Requires specialized instrumentation, method development can be more complex than HPLC.
Circular Dichroism (CD) Spectroscopy
Measures the differential absorption of left and right circularly polarized light by a chiral molecule.
Can determine absolute configuration and enantiomeric excess.[11]
Moderate
Good, can be used without enantiomerically pure standards in some cases.[10]
Provides information on absolute configuration, non-destructive.
Lower sensitivity compared to chromatographic methods, potential for interference from other chromophores.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
A chiral lanthanide shift reagent is added to the sample, forming diastereomeric complexes that have distinct NMR spectra.
Chemical shift differences allow for the quantification of each enantiomer.
Lower than chromatographic methods
Good
Does not require separation, provides structural information.
Requires higher sample concentrations, the shift reagent can cause line broadening.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be self-validating, incorporating steps to ensure the accuracy and reliability of the results.
Protocol 1: Chiral HPLC for Enantiomeric Excess (ee) Determination
This protocol outlines a general procedure for determining the enantiomeric excess of a synthesized sulfonamide using chiral HPLC with a UV detector.[6]
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H)[5]
HPLC system with a UV detector
2. Experimental Workflow:
Caption: Workflow for chiral HPLC analysis.
3. Detailed Steps:
a. Method Development (using the racemic standard):
i. Select a suitable chiral stationary phase column based on the structure of the sulfonamide. Polysaccharide-based CSPs are often a good starting point.[5]
ii. Screen different mobile phase compositions (e.g., varying ratios of hexane/isopropanol) to achieve baseline separation of the two enantiomers.
iii. Optimize the flow rate and column temperature to improve resolution and analysis time.
b. Sample Analysis:
i. Prepare a stock solution of the synthesized sulfonamide in the optimized mobile phase.
ii. Inject the sample onto the HPLC system.
c. Data Analysis and Validation:
i. Identify the peaks corresponding to the two enantiomers based on the retention times obtained from the racemic standard.
ii. Integrate the peak areas for both enantiomers.
iii. Calculate the enantiomeric excess using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] * 100, where [R] and [S] are the peak areas of the R and S enantiomers, respectively.[6]
iv. Self-Validation: To confirm peak identity, spike the synthesized sample with a small amount of the racemic standard. An increase in the area of both enantiomer peaks should be observed, confirming their identity.
Protocol 2: Supercritical Fluid Chromatography (SFC) for High-Throughput Enantioselectivity Screening
SFC is particularly advantageous for high-throughput screening due to its speed.[5][7]
SFC system with a UV or mass spectrometry (MS) detector
2. Experimental Workflow:
Caption: Workflow for high-throughput SFC screening.
3. Detailed Steps:
a. Method Development:
i. Utilize a column and co-solvent screening approach with the racemic standard to quickly identify suitable separation conditions.
ii. Optimize the back pressure, temperature, and co-solvent gradient to achieve optimal separation in the shortest possible time.
b. Sample Analysis:
i. Prepare sample solutions in a solvent compatible with the mobile phase.
ii. Inject the samples into the SFC system.
c. Data Analysis:
i. Integrate the peak areas of the enantiomers and calculate the enantiomeric excess as described for HPLC.
Logic and Causality in Experimental Design
The choice between HPLC and SFC often comes down to a trade-off between existing infrastructure and the need for speed and reduced solvent consumption. For routine quality control of a well-established synthesis, a validated HPLC method is often sufficient. However, for high-throughput screening of reaction conditions in the development of a new stereoconvergent synthesis, the speed of SFC is a significant advantage.[5][7]
The selection of the chiral stationary phase is the most critical parameter in method development. The mechanism of chiral recognition depends on the formation of transient diastereomeric complexes between the enantiomers and the CSP.[6] Polysaccharide-based CSPs are widely used due to their broad applicability. The choice of mobile phase modulates the strength of these interactions, thereby affecting retention and resolution.
Conclusion
Validating the enantioselectivity of stereoconvergent sulfonamide synthesis is a critical step in the drug development pipeline. This guide has provided a comparative overview of the primary analytical techniques, emphasizing the importance of a self-validating and scientifically rigorous approach. By understanding the principles behind each method and following robust experimental protocols, researchers can confidently and accurately determine the enantiomeric purity of their synthesized sulfonamides, ensuring the quality and safety of these vital therapeutic agents.
References
Journal of the American Chemical Society. (2014). Stereoconvergent Arylations and Alkenylations of Unactivated Alkyl Electrophiles: Catalytic Enantioselective Synthesis of Secondary Sulfonamides and Sulfones. ACS Publications. [Link]
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Who we serve. [Link]
Journal of Pharmaceutical and Biomedical Analysis. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. PubMed. [Link]
ResearchGate. (n.d.). Chiral sulfonamides catalyzed enantioselective reduction of ketmines and enamino esters. [Link]
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]
ResearchGate. (n.d.). Discovery and exploration of axially chiral sulfonamides. [Link]
ACS Figshare. (2021). Enantioselective Synthesis of Axially Chiral Sulfonamides via Atroposelective Hydroamination of Allenes. [Link]
The Journal of Organic Chemistry. (2022). Synthesis of α- C-Stereochemically Pure Secondary Sulfonamides. PubMed. [Link]
Angewandte Chemie International Edition. (2026). Enantioselective Synthesis of Chiral Sulfinamidines via Asymmetric Amination of Sulfenamides Using a Chiral Phosphoric Acid Catalyst. PubMed. [Link]
PMC. (n.d.). Advances in Stereoconvergent Catalysis from 2005–2015: Transition-Metal-Mediated Stereoablative Reactions, Dynamic Kinetic Resolutions, and Dynamic Kinetic Asymmetric Transformations. [Link]
ResearchGate. (2025). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance | Request PDF. [Link]
Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. [Link]
Journal of Separation Science. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]
Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]
ResearchGate. (2022). (PDF) Sulfonamide Scaffold Synthesis Methods: A Review. [Link]
FSIS.USDA.gov. (2009). Determination and Confirmation of Sulfonamides. [Link]
ResearchGate. (2025). Synthesis of Some New Chiral Sulfonamide Ligands | Request PDF. [Link]
ResearchGate. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]
ResearchGate. (2025). Enantioselective Synthesis of Chiral Sulfinamidines via Asymmetric Amination of Sulfenamides Using a Chiral Phosphoric Acid Catalyst | Request PDF. [Link]
Chemical Communications. (2020). Organocatalytic Enantioselective Synthesis of 2,5,5-trisubstituted Piperidines Bearing a Quaternary Stereocenter. Vinyl Sulfonamide as a New Amine Protecting Group. PubMed. [Link]
ResearchGate. (2025). (PDF) Enantioselective Synthesis of Sulfinamidines via Asymmetric Rhodium–Catalyzed Imidation of Sulfenamides. [Link]
Journal of the Association of Arab Universities for Basic and Applied Sciences. (n.d.). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. PubMed. [Link]
ResearchGate. (n.d.). Enantioselective Synthesis of Chiral Sulfinamidines via Asymmetric Amination of Sulfenamides Using a Chiral Phosphoric Acid Catalyst | Request PDF. [Link]
ACS Figshare. (2022). Synthesis of α‑C‑Stereochemically Pure Secondary Sulfonamides. [Link]
PMC. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]
ResearchGate. (2017). spectrophotometric method for determination of sulfonamides in water. [Link]
Technical Comparison: Tosyl Cyanide vs. 4-[(Bromomethyl)sulfonyl]morpholine for Sulfonyl Introduction
This guide provides an in-depth technical comparison between Tosyl Cyanide (TsCN) and 4-[(Bromomethyl)sulfonyl]morpholine (BMSM) for the introduction of sulfonyl-containing pharmacophores. Note: While both reagents intro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between Tosyl Cyanide (TsCN) and 4-[(Bromomethyl)sulfonyl]morpholine (BMSM) for the introduction of sulfonyl-containing pharmacophores.
Note: While both reagents introduce a sulfonyl moiety (-SO₂-), they function through fundamentally different mechanisms and introduce distinct structural motifs. Tosyl Cyanide is primarily a source of the p-toluenesulfonyl group (often via radical pathways), whereas 4-[(Bromomethyl)sulfonyl]morpholine is a specialized reagent for introducing the morpholinosulfonylmethyl scaffold (via electrophilic alkylation or radical transfer).
Executive Summary & Strategic Selection
In drug discovery, the sulfonyl group (-SO₂-) is a critical pharmacophore for optimizing solubility and metabolic stability. The choice between Tosyl Cyanide (TsCN) and 4-[(Bromomethyl)sulfonyl]morpholine (BMSM) depends on the desired structural outcome and the available reaction manifold (Radical vs. Ionic).
Feature
Tosyl Cyanide (TsCN)
4-[(Bromomethyl)sulfonyl]morpholine (BMSM)
Primary Motif Introduced
p-Toluenesulfonyl (Ts) group (Ar-SO₂-)
Morpholinosulfonylmethyl group (R₂N-SO₂-CH₂-)
Secondary Motif
Cyano (-CN) group (often co-introduced)
Bromide (-Br) (Leaving group for alkylation)
Dominant Mechanism
Radical Homolysis / Addition (SET processes)
Electrophilic Alkylation () or Radical Alkylation
Key Application
Difunctionalization of alkenes (Sulfonylcyanation)
Introduction of sulfonamide-linked spacers
Atom Economy
High (Dual functionalization)
Moderate (Loss of Br)
Safety Profile
High Toxicity (Cyanide source)
Moderate (Alkylating agent)
Mechanistic Architecture
A. Tosyl Cyanide (TsCN): The Radical Workhorse
TsCN is a "privileged reagent" for radical cascades. It possesses a weak S–C(sp) bond that undergoes facile homolysis or single-electron transfer (SET).
Mechanism: Under photocatalytic or thermal conditions, TsCN generates a Tosyl radical (Ts•) and a Cyanide radical (CN•) (or acts as a cyanide trap).
Pathway: The electrophilic Ts• adds rapidly to alkenes/alkynes, generating a carbon-centered radical which is subsequently trapped by the cyano group (from another equivalent of TsCN) or another nucleophile.
Utility: Ideal for rapid construction of
-cyanosulfones from simple alkenes.
B. 4-[(Bromomethyl)sulfonyl]morpholine (BMSM): The Electrophilic Linker
BMSM (CAS 22457-12-1) functions primarily as an electrophilic sulfonylmethylating agent . The bromomethyl group is highly reactive toward nucleophiles.
Mechanism:
Ionic (
): Nucleophiles (amines, thiolates, enolates) attack the methylene carbon, displacing bromide. This introduces the entire Morpholine-SO₂-CH₂- motif.
Radical: In the presence of radical initiators (e.g., AIBN, Tin hydrides), the C-Br bond undergoes homolysis to generate the
-sulfonyl alkyl radical (Morph-SO₂-CH₂•), which can add to unsaturated systems.[1][2][3]
Utility: Used to append the morpholinosulfonyl solubilizing group via a methylene linker, often to improve the pharmacokinetic profile of a drug candidate.
C. Mechanistic Visualization (Graphviz)
Figure 1: Divergent reaction pathways. TsCN favors radical difunctionalization, while BMSM favors electrophilic alkylation or radical extension.
Performance & Experimental Comparison
Selectivity and Scope[1][2][4]
TsCN: Unmatched for 1,2-difunctionalization . It allows the simultaneous introduction of a sulfonyl group and a nitrile handle.[1] However, it is strictly limited to the p-toluenesulfonyl group. Modifying the aryl ring requires synthesizing different sulfonyl cyanides, which are less stable.
BMSM: Highly modular. It introduces a "masked" sulfonyl group. The morpholine ring serves as a stable sulfonamide moiety that is resistant to hydrolysis. The reaction is generally chemoselective for soft nucleophiles (thiols, secondary amines) over hard nucleophiles (alcohols) under neutral conditions.
Stability and Handling
TsCN:
Stability:[4][5] Moisture sensitive; releases HCN upon hydrolysis. Requires well-ventilated hoods.
Stability:[4][5] Solid, bench-stable at room temperature.
Toxicity: Moderate alkylating agent (potential mutagen). Handle with gloves and standard PPE.
Experimental Data Summary
Parameter
TsCN (Radical Sulfonylcyanation)
BMSM (Alkylation)
Typical Yield
60–85%
75–95%
Reaction Time
2–12 Hours (Photochemical)
1–4 Hours (Thermal)
Solvent System
MeCN, DCM, or DCE
DMF, THF, or Acetone
Catalyst
Photocatalyst (e.g., Ru(bpy)₃) or Initiator
Base (K₂CO₃, Cs₂CO₃)
Byproducts
HCN (trace), Sulfinates
KBr, HBr
Detailed Experimental Protocols
Protocol A: Photocatalytic Sulfonylcyanation using Tosyl Cyanide
Target: Synthesis of
-cyanosulfones from styrenes.
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the alkene (0.5 mmol, 1.0 equiv), Tosyl Cyanide (1.2 equiv), and fac-Ir(ppy)₃ (1.0 mol%).
Solvation: Add anhydrous acetonitrile (2.0 mL) under an argon atmosphere.
Irradiation: Irradiate the mixture with Blue LEDs (450 nm) at room temperature for 8 hours.
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc).
Note: Handle all waste streams as cyanide-contaminated.
Protocol B: Sulfonylmethylation of Amines using BMSM
Target: Introduction of the morpholinosulfonylmethyl group to a secondary amine.
Preparation: Dissolve the secondary amine (1.0 mmol) in anhydrous DMF (3.0 mL).
Base Addition: Add K₂CO₃ (1.5 equiv) and stir for 10 minutes at room temperature.
Reaction: Stir at 60°C for 3 hours. Monitor by TLC (disappearance of amine).
Workup: Pour into ice-water. If solid precipitates, filter and wash with water. If oil, extract with DCM, wash with LiCl solution (to remove DMF), dry, and concentrate.
Result: The product contains a N-CH₂-SO₂-Morpholine linkage.
References
Liu, Y., Li, R., & Yu, B. (2024).[4] Photo-induced radical transformations of tosyl cyanide.[1][4][6] Organic & Biomolecular Chemistry, 22, 196.[4] [Link]
Spectroscopic Identification of Alpha-Bromosulfonamide Impurities: A Comparative Technical Guide
Executive Summary Alpha-bromosulfonamides ( -bromo sulfonamides) represent a critical class of Potential Genotoxic Impurities (PGIs) in pharmaceutical development. Structurally defined by a bromine atom attached to the c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Alpha-bromosulfonamides (
-bromo sulfonamides) represent a critical class of Potential Genotoxic Impurities (PGIs) in pharmaceutical development. Structurally defined by a bromine atom attached to the carbon adjacent to the sulfonyl group (), these species are potent alkylating agents capable of reacting with DNA nucleophiles.
Their identification is chemically challenging due to their instability and structural similarity to the parent sulfonamide API. This guide objectively compares High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) as the two primary modes of identification, providing experimental protocols to distinguish these impurities at trace levels.
Mechanistic Background: Formation & Toxicity
To identify these impurities, one must first understand their origin. Alpha-bromosulfonamides typically arise during the bromination of methyl-sulfone precursors or as side-products when using reagents like N-bromosuccinimide (NBS) in the presence of sulfonamide functionalities.
The Genotoxicity Risk
The electron-withdrawing nature of the sulfonyl group (
) makes the -carbon electrophilic. The addition of a bromine atom creates a "warhead" susceptible to nucleophilic attack (S_N2) by DNA bases (e.g., Guanine N7), leading to potential mutagenicity.
Formation Pathway Diagram
The following diagram illustrates the competitive bromination pathway that generates the impurity.
Caption: Figure 1. Competitive synthetic pathway showing the formation of alpha-bromosulfonamide impurities and their subsequent alkylation mechanism.
Comparative Analysis: LC-MS vs. NMR
The choice between LC-MS and NMR is a trade-off between sensitivity (MS) and structural certainty (NMR).
Technique A: High-Resolution LC-MS/MS
Liquid Chromatography coupled with Mass Spectrometry is the industry standard for screening and quantitation due to its ability to detect impurities at ppm levels (ICH M7 requirements).
The "Twin Peak" Signature: Bromine exists as two stable isotopes,
(50.7%) and (49.3%). Any mass spectrum of a mono-brominated impurity will exhibit two molecular ion peaks ( and ) of approximately equal intensity (1:1 ratio).
Fragmentation Logic: In ESI(+), sulfonamides often lose the
group (64 Da) or undergo cleavage at the S-N bond. The presence of the bromine isotope pattern in the fragment ions confirms the location of the halogen.
Technique B: Multi-Dimensional NMR (
H,
C)
NMR is the gold standard for identification (structure elucidation). While less sensitive than MS, it provides definitive proof of the bromine's position (alpha vs. beta vs. aromatic ring).
The Deshielding Effect: The electronegativity of bromine desfields the
-protons.
Parent (
): ppm.
Impurity (
): ppm.
Shift Difference (
): ~1.5 - 2.0 ppm downfield shift is diagnostic.
Comparative Data Summary
Feature
LC-MS/MS (Triple Quad / Q-TOF)
NMR (600 MHz Cryoprobe)
Primary Utility
Quantitation & Screening (LOD < 1 ppm)
Structural Confirmation (LOD ~ 0.1%)
Specificity
High (m/z + Isotope Pattern)
Absolute (Chemical Shift)
Sample Req.
< 1 mg
5-20 mg (or enrichment required)
Key Marker
1:1 Isotope Ratio ()
Downfield -proton shift (~4.8 ppm)
Throughput
High (20 min/sample)
Low (1-12 hours/sample)
Experimental Protocols
Protocol A: LC-MS Screening for Alpha-Bromo Impurities
Objective: Detect trace brominated species in a sulfonamide API matrix.
Sample Preparation:
Dissolve API at 1.0 mg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid).
Prepare a spiked recovery standard using a surrogate brominated compound (e.g., bromomethyl sulfone) at 10 ppm relative to API.
LC Conditions:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm, 2.1 x 50 mm.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes.
MS Parameters (Q-TOF or Orbitrap):
Source: ESI Positive Mode (Sulfonamides protonate well).
Scan Range: m/z 100–1000.
Data Processing: Extract Ion Chromatogram (EIC) for theoretical
of the impurity. Look for co-eluting peaks with a mass difference of 1.998 Da and 1:1 intensity ratio.
Protocol B: NMR Structural Confirmation
Objective: Confirm the bromine is on the alpha-carbon and not on the aromatic ring.
Sample Preparation:
Dissolve ~20 mg of enriched impurity (isolated via prep-HPLC) or crude reaction mixture in 0.6 mL DMSO-
.
Note: Avoid
if the sulfonamide is acidic/insoluble; DMSO prevents exchange of amide protons and provides sharp signals.
Acquisition (
H):
Pulse sequence: Standard 1D proton (zg30).
Scans: Minimum 64 (for pure sample) or 1024 (for trace mixture analysis).
Relaxation Delay (D1): 2.0 seconds.
Analysis:
Reference DMSO residual peak to 2.50 ppm.
Target Region: Zoom into 4.5 – 5.2 ppm .
Interpretation: A singlet integrating to 2H (for
) in this region confirms alpha-bromination. Aromatic bromination would result in the loss of an aromatic proton signal and changes in coupling constants (-values) in the 7.0–8.0 ppm region, but no signal in the 4.5–5.0 ppm aliphatic region.
Analytical Decision Matrix
Use the following logic flow to determine the appropriate workflow for your development stage.
Caption: Figure 2. Analytical decision tree for distinguishing alpha-bromosulfonamides from other halogenated byproducts.
References
International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7 R1).[Link]
Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. John Wiley & Sons.[1] (Authoritative text on PGI management).
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link] (Standard reference for solvent/impurity shifts).
Hermann, A., et al. (2013). Genotoxicity of 2-bromo-3'-chloropropiophenone. Regulatory Toxicology and Pharmacology, 66(3), 231-236. [Link] (Demonstrates the genotoxicity of alpha-bromo ketones/sulfone analogs).
A Researcher's Guide to the Crystal Structure Analysis of Bioactive Sulfonylmorpholine Scaffolds
Prepared by: Gemini, Senior Application Scientist This guide provides a comprehensive framework for the crystal structure analysis of 4-[(halomethyl)sulfonyl]morpholine analogs and related bioactive sulfonylmorpholine co...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive framework for the crystal structure analysis of 4-[(halomethyl)sulfonyl]morpholine analogs and related bioactive sulfonylmorpholine compounds. As a class of molecules with significant therapeutic potential, a deep understanding of their three-dimensional structure is paramount for rational drug design and development.[1] This document outlines the critical experimental workflows, provides a template for comparative structural analysis, and explains the causality behind key methodological choices, offering researchers a robust protocol for investigating these valuable scaffolds.
The Morpholine-Sulfonyl Moiety: A Privileged Scaffold in Medicinal Chemistry
The morpholine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its favorable physicochemical properties that can enhance drug-like characteristics such as solubility and metabolic stability.[1] When coupled with a sulfonyl group, the resulting N-sulfonylmorpholine core acts as a versatile and rigid scaffold, capable of forming specific and crucial interactions with biological targets. The sulfonamide linkage, for instance, is a potent hydrogen bond acceptor, enabling strong binding to enzyme active sites.[2]
Accurate knowledge of the molecular structure, including bond lengths, conformational preferences of the morpholine ring, and the spatial arrangement of substituents, is a prerequisite for understanding structure-activity relationships (SAR).[2] Single-crystal X-ray diffraction is the definitive method for obtaining this high-resolution structural data, providing unambiguous insights into the solid-state conformation and intermolecular interactions that govern crystal packing.[2] This information is invaluable for computational modeling, guiding the design of next-generation analogs with improved potency and selectivity.
Experimental Workflow: From Synthesis to Structure
The determination of a crystal structure is a multi-step process that demands precision at each stage. The causality behind this workflow is to proceed from a chemically pure compound to a perfectly ordered single crystal, which can then be subjected to X-ray analysis to solve and refine its molecular structure.
Caption: A generalized workflow for single-crystal X-ray analysis.
Synthesis and Purification:
Synthesize the target 4-[(bromomethyl)sulfonyl]morpholine analog using established synthetic routes, such as the reaction of a corresponding sulfonyl chloride with morpholine in the presence of a base.
Purify the crude product to >98% purity, as impurities can severely inhibit crystallization. Techniques like column chromatography followed by recrystallization are standard.
Confirm the identity and purity of the compound using NMR spectroscopy, mass spectrometry, and elemental analysis.
Crystal Growth (The Rate-Limiting Step):
Rationale: The goal is to achieve a state of slight supersaturation, allowing molecules to slowly and orderly assemble into a crystal lattice. Rapid precipitation leads to amorphous solids or poorly-diffracting microcrystals.
Solvent Screening: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, dichloromethane, hexane). A good starting point is a solvent system where the compound is sparingly soluble at room temperature but dissolves upon gentle heating.
Methodology (Slow Evaporation):
i. Prepare a saturated or near-saturated solution of the purified compound in a chosen solvent or solvent mixture in a clean vial.
ii. Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
iii. Store the vial in a vibration-free environment at a constant temperature.
iv. Monitor for crystal growth over several days to weeks. High-quality crystals are often clear, with well-defined faces.
Data Collection and Processing:
Crystal Mounting: Carefully select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation at a controlled temperature (e.g., 100 K) to minimize thermal motion.
Data Processing: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors like polarization and absorption. This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.
Structure Solution, Refinement, and Validation:
Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. For small molecules, direct methods or Patterson methods are commonly employed.
Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
Validation: The final refined structure is validated using metrics like R-factors and goodness-of-fit. The structure is checked for geometric consistency and potential errors using software like PLATON. The final atomic coordinates are typically deposited in a public repository like the Cambridge Structural Database (CSD) to receive a unique CCDC deposition number.[3]
Comparative Crystal Structure Analysis: An Illustrative Case
While a complete dataset for a series of 4-[(halomethyl)sulfonyl]morpholine analogs is not currently available in the public domain, we can establish a framework for comparison using a representative N-sulfonylmorpholine structure. For this purpose, we will consider the key parameters from a known, related structure, 4-(4-nitrophenyl)morpholine , which shares the core morpholine ring and an electronically distinct phenyl-sulfonyl mimic.
Table 1: Comparative Crystallographic Data
Parameter
Analog A (Hypothetical) 4-[(Bromomethyl)sulfonyl]morpholine
Analog B (Hypothetical) 4-[(Chloromethyl)sulfonyl]morpholine
When analyzing a series of analogs, researchers should focus on the following key comparisons:
Molecular Conformation: The morpholine ring typically adopts a stable chair conformation. It is crucial to analyze if this conformation is distorted by different substituents. Torsion angles within the ring should be compared across the series. The orientation of the exocyclic N-S bond (axial vs. equatorial) and the torsion angle around the S-C bond are also critical parameters that define the overall molecular shape.
Bond Lengths and Angles: Compare the S-N, S-O, and S-C bond lengths. The electron-withdrawing or -donating nature of the substituent (e.g., -CH₂Br vs. -CH₂Cl) can subtly influence these parameters, which in turn can affect the reactivity and interaction potential of the sulfonyl group.
Intermolecular Interactions: This is often the most insightful part of the analysis.
Hydrogen Bonds: While the core scaffold lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the morpholine oxygen or sulfonyl oxygens are common and play a significant role in crystal packing.[2]
Halogen Bonding: In analogs containing bromine or chlorine, look for short Br···O or Cl···O contacts, where the halogen acts as an electrophilic "donor" to an oxygen acceptor. The strength and geometry of these interactions can dictate the supramolecular architecture.
π-π Stacking: For analogs containing aromatic rings, π-π stacking interactions are a major driving force for crystal packing. The analysis of 4-(4-nitrophenyl)morpholine revealed such interactions stabilizing its crystal structure.[4][5] The distances between ring centroids are a key metric for comparison.
By systematically comparing these features, one can build a comprehensive understanding of how subtle chemical modifications translate into significant changes in the solid-state structure, providing a structural basis for observed differences in physical properties and biological activity.
Conclusion
The crystal structure analysis of 4-[(bromomethyl)sulfonyl]morpholine analogs and related compounds is a critical step in the drug discovery pipeline. It provides definitive, high-resolution data on molecular conformation and intermolecular interactions that are essential for computational chemistry and rational drug design. The workflow presented here, from meticulous synthesis and crystallization to detailed structural refinement and comparative analysis, offers a robust framework for researchers. By focusing on key conformational parameters and the nature of intermolecular forces, scientists can unlock the structural secrets of these potent bioactive scaffolds, paving the way for the development of novel therapeutics.
References
Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1). Available at: [Link]
This citation was not used in the final response.
This citation was not used in the final response.
This citation was not used in the final response.
This citation was not used in the final response.
CCDC. (2025). CCDC Deposition Criteria for CSD and ICSD Inclusion. Cambridge Crystallographic Data Centre. Available at: [Link]
This citation was not used in the final response.
This citation was not used in the final response.
This citation was not used in the final response.
This citation was not used in the final response.
This citation was not used in the final response.
Fun, H.-K., et al. (2011). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E, 67(Pt 2), o349. Available at: [Link]
This citation was not used in the final response.
Yang, L., et al. (2011). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 67(2), o349. Available at: [Link]
This citation was not used in the final response.
This citation was not used in the final response.
This citation was not used in the final response.
Kumar Rupak, et al. (2016). Emphasizing morpholine and its derivatives (MAID): A typical candidates of pharmaceutical importance. International Journal of Chemical Sciences, 14(3), 1777-88. Available at: [Link]
Definitive Guide to Confirming Regioselectivity: Alkylation with Bromomethyl Sulfonyl Morpholine
This guide focuses on the critical challenge of validating regiochemical outcomes when using 4-(bromomethylsulfonyl)morpholine as an electrophile. This reagent is a staple in medicinal chemistry for introducing the morph...
Author: BenchChem Technical Support Team. Date: February 2026
This guide focuses on the critical challenge of validating regiochemical outcomes when using 4-(bromomethylsulfonyl)morpholine as an electrophile. This reagent is a staple in medicinal chemistry for introducing the morpholinosulfonylmethyl moiety—a privileged motif known to enhance aqueous solubility and metabolic stability in drug candidates.
However, its reaction with ambident nucleophiles (e.g., pyrazoles, imidazoles, triazoles) often yields isomeric mixtures. Distinguishing these regioisomers is not merely an analytical exercise; it is a prerequisite for establishing accurate Structure-Activity Relationships (SAR).
Part 1: The Regioselectivity Challenge
When 4-(bromomethylsulfonyl)morpholine reacts with an unsymmetrical heterocyclic nucleophile, two (or more) sites of attack are often possible. The outcome is governed by a tug-of-war between steric hindrance and electronic density , often modulated by the choice of base and solvent.
The Core Scenario:
Consider the alkylation of a 3-substituted pyrazole.
N1-Alkylation: Often thermodynamically preferred but sterically sensitive.
N2-Alkylation: Kinetically accessible, often favored by specific cation coordination effects.
Misassigning the N-alkylation site can lead to "dead" SAR branches where potency is falsely attributed to the wrong structural isomer.
Visualizing the Pathway
The following diagram illustrates the divergent pathways and the decision logic for confirmation.
Caption: Workflow for synthesizing and assigning regioisomers derived from bromomethyl sulfonyl morpholine alkylation.
Part 2: Comparative Analysis of Confirmation Methods
This section objectively compares the three primary methodologies for confirming the position of the morpholinosulfonylmethyl group.
Method A: 2D NMR Spectroscopy (The Workhorse)
Technique: Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).
Mechanism:
HMBC: Detects long-range couplings (2-3 bonds) between the methylene protons (
-SO) of the reagent and the carbon atoms of the nucleophile ring.
NOESY: Detects through-space interactions between the reagent's methylene protons and adjacent ring protons or substituents.
Requires distinct proton signals on the nucleophile.
Can be ambiguous if the isomers have very similar magnetic environments.
Method B: Small Molecule X-Ray Crystallography (The Gold Standard)
Technique: Single-crystal diffraction.
Mechanism: Direct visualization of electron density to map atomic positions.
Pros:
Absolute configuration certainty.
Unambiguous proof for patent filings.
Cons:
The "Crystallization Bottleneck": Sulfonyl morpholine derivatives are often oily or amorphous solids due to the flexible morpholine ring.
Time-intensive (days to weeks).
Method C: Chemical Correlation (The Alternative)
Technique: Synthesizing the target isomer via an unambiguous alternative route (e.g., cyclization of a pre-alkylated hydrazine) and comparing retention times/spectra.
Pros:
chemically definitive.
Useful when NMR is silent and crystals fail.
Cons:
Labor-intensive (requires a separate synthetic campaign).
Summary Comparison Table
Feature
Method A: 2D NMR (HMBC/NOESY)
Method B: X-Ray Crystallography
Method C: Chemical Correlation
Reliability
High (Context Dependent)
Absolute
High
Speed
Fast (<24h)
Slow (Days-Weeks)
Slow (Weeks)
Cost
Low
High
High (Labor)
Sample Req.
5-10 mg
Single Crystal
Reference Standard
Best Use
Routine Screening
Final Confirmation / Patent Data
Ambiguous Cases
Part 3: Experimental Protocols
General Alkylation Protocol
This protocol is optimized for the alkylation of a standard pyrazole (e.g., 3-methyl-1H-pyrazole) with 4-(bromomethylsulfonyl)morpholine.
Reaction: Heat the mixture to 60°C and monitor by LC-MS. Reaction typically completes in 2–4 hours.
Note: Higher temperatures may promote degradation of the sulfonyl bromide reagent.
Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate under reduced pressure.
Purification: Purify the residue via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes). Isomers usually have distinct Rf values.
NMR Validation Protocol (HMBC Focus)
To distinguish N1 vs N2 alkylation.
Sample Prep:
Dissolve ~10 mg of the isolated isomer in 0.6 mL DMSO-
(preferred for solubility and separating NH/OH signals).
Acquisition Parameters:
1H NMR: 64 scans. Ensure sharp resolution of the
peak (typically 5.0–5.5 ppm).
1H-13C HMBC: Optimize for long-range coupling (
).
Interpretation Logic (Example for 3-substituted Pyrazole):
Target Signal: Look for the cross-peak between the linker methylene protons (
) and the pyrazole ring carbons .
Differentiation:
Isomer A (N1-alkyl): The
protons will show a strong 3-bond correlation to C3 (the carbon bearing the substituent) and C5 .
Isomer B (N2-alkyl): The
protons will show a correlation to C3 (usually weak or absent depending on geometry) but a distinct correlation to C1/C5 equivalent positions if symmetry exists, or distinct shifts in the adjacent carbon.
Key Indicator: In 3-substituted pyrazoles, N1-alkylation typically results in a significant NOE between the
and the substituent at C3 (if bulky). N2-alkylation will show NOE with the C3 proton or substituent, but the HMBC to the quaternary carbon is the definitive proof.
Part 4: Scientific Rationale & Troubleshooting
Why Cesium Carbonate?
While Sodium Hydride (NaH) is a common base for alkylations, it often leads to "loose" ion pairs that favor the thermodynamically stable isomer exclusively or result in over-alkylation.
in MeCN provides a "softer" deprotonation environment, often allowing for the isolation of kinetic isomers if the reaction is stopped early, providing a broader understanding of the reaction profile [1].
Troubleshooting the Reagent:
4-(bromomethylsulfonyl)morpholine is an
-halo sulfonamide. These are electrophilic but can also undergo self-reaction or elimination under harsh basic conditions.
Fix: Ensure the nucleophile is fully deprotonated before adding the electrophile. Use a slight excess (1.5 equiv) of the electrophile if hydrolysis is observed.
Solubility Handle Utility:
The morpholine ring is protonatable (
for the conjugate acid). This allows the final drug molecule to form salts (e.g., HCl, Mesylate), significantly improving aqueous solubility compared to phenyl or alkyl analogs [2].
References
Regioselectivity in Pyrazole Alkylation
Title: Strategic atom replacement enables regiocontrol in pyrazole alkyl
Safe Disposal of 4-[(Bromomethyl)sulfonyl]morpholine: A High-Integrity Protocol
Executive Summary 4-[(Bromomethyl)sulfonyl]morpholine is a potent alkylating agent and lachrymator .[1] Its structural moiety ( -halosulfonamide) makes it highly reactive toward nucleophiles, including biological macromo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-[(Bromomethyl)sulfonyl]morpholine is a potent alkylating agent and lachrymator .[1] Its structural moiety (
-halosulfonamide) makes it highly reactive toward nucleophiles, including biological macromolecules (DNA/proteins), posing significant mutagenic and corrosive risks.[1]
Do not dispose of this compound down the drain or in general trash.
The only acceptable disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.[1] Chemical deactivation is reserved strictly for spill cleanup or trace residue neutralization, not for bulk waste processing.
Part 1: Chemical Profile & Hazard Identification
Understanding the "Why" behind the safety protocols.
To handle this compound safely, you must understand its reactivity.[1] The bromomethyl (
) group attached to the electron-withdrawing sulfonyl () moiety creates a highly electrophilic carbon center.[1]
Senior Scientist Insight: The sulfonyl group pulls electron density away from the methylene carbon, making the C-Br bond weaker and the carbon highly susceptible to nucleophilic attack.[1] This is why it burns skin so rapidly—it is literally alkylating your tissue proteins.
Part 2: Pre-Disposal Assessment & Segregation
Before moving the container, assess the state of the waste. Improper segregation is the #1 cause of lab accidents during waste pickup.
Segregation Rules
Halogenated Stream: This compound contains Bromine.[2] It must go into the "Halogenated Organic" waste stream. Mixing it with non-halogenated solvents increases incineration costs and complicates regulatory reporting.
No Oxidizers: Never place this in a container with nitric acid, perchlorates, or peroxides. The reaction can be explosive.
No Aqueous Bases: Do not mix with aqueous NaOH or KOH waste. While hydroxide can hydrolyze the bromide, the reaction is exothermic and can generate unexpected toxic byproducts (e.g., vinyl sulfonamides via elimination).[1]
Part 3: Disposal Workflow & Decision Logic
The following diagram outlines the operational decision tree for disposing of 4-[(Bromomethyl)sulfonyl]morpholine.
Figure 1: Decision logic for waste stream selection.[1] Note the distinct path for spills vs. bulk waste.[1]
Part 4: Detailed Protocols
Protocol A: Bulk Disposal (Solids & Solutions)
Use this for expired reagents, reaction byproducts, or excess stock.[1]
Container Selection: Use HDPE (High-Density Polyethylene) or Borosilicate Glass .[1] Avoid metal cans; the potential liberation of HBr (hydrobromic acid) over time can corrode metal, leading to leaks.[1]
Use this ONLY for cleaning glassware, benchtop spills, or deactivating trace amounts (<5g).[1] Do not use this to "treat" bulk waste to avoid disposal costs.[1]
The Chemistry: We use Sodium Thiosulfate (
) .[1][4][5] The thiosulfate ion is a "soft" nucleophile that rapidly attacks the "soft" electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a water-soluble, non-volatile Bunte salt (S-alkyl thiosulfate).[1]
Step-by-Step Deactivation:
PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.[1] Work in a fume hood.
Preparation: Prepare a 10% w/v Sodium Thiosulfate solution in water. (Optional: Add 1% Sodium Carbonate to keep pH slightly alkaline, preventing sulfur precipitation).[1]
Application:
Glassware: Soak contaminated glassware in the thiosulfate bath for 24 hours.
Spills: Cover the spill with a paper towel, then gently soak the towel with the thiosulfate solution. Let sit for 30 minutes.
Verification: Check pH. If highly acidic (due to HBr liberation), neutralize with dilute bicarbonate.[1]
Cleanup: Collect the slurry/towels as Hazardous Waste (Solid Debris). Do not flush down the drain even after deactivation, as the Bunte salt derivatives may still be regulated.
Part 5: Emergency Procedures
Scenario
Immediate Action
Skin Contact
Immediate Flush: Wash with soap and water for 15 minutes.[1] The compound is corrosive; do not wait for pain to start. Seek medical attention.
Eye Contact
Irrigate: Flush eyes for 15 minutes minimum. Hold eyelids open. This is a lachrymator; severe damage can occur rapidly.
Inhalation
Evacuate: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
Spill (>10g)
Evacuate Lab: Do not attempt to clean large spills without SCBA if dust is airborne.[1] Contact HazMat team.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Cited for: General segregation and waste stream management principles for high-hazard organics.[1]
Lunn, G., & Sansone, E. B. (1994).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1]
Cited for: Efficacy of sodium thiosulfate in quenching alkylating agents (alkyl bromides/sulfonates).[1]